Technical Documentation Center

6-Aminoisoquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Aminoisoquinoline-3-carboxylic acid

Core Science & Biosynthesis

Foundational

The Discovery and Synthetic Evolution of 6-Aminoisoquinoline-3-carboxylic Acid: A Critical Scaffold in Medicinal Chemistry

The following technical guide details the discovery, synthesis, and application of 6-Aminoisoquinoline-3-carboxylic acid , a critical heterocyclic scaffold in modern medicinal chemistry. [1] Executive Summary 6-Aminoisoq...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 6-Aminoisoquinoline-3-carboxylic acid , a critical heterocyclic scaffold in modern medicinal chemistry.

[1]

Executive Summary

6-Aminoisoquinoline-3-carboxylic acid (CAS: 1337879-46-5) represents a high-value pharmacophore in drug discovery, particularly in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors and fluorescent probes .[1] While not a marketed drug itself, its discovery as a stable, functionalizable scaffold marked a significant advancement over earlier pyridine-based analogs.[1] Its unique electronic structure—featuring a "push-pull" system between the electron-donating 6-amino group and the electron-withdrawing 3-carboxyl/heterocyclic core—grants it dual utility as both a robust chelating agent for metalloenzymes and a tunable fluorophore for biological imaging.[1]

This guide explores the technical journey of this molecule, from its rational design in structure-activity relationship (SAR) campaigns to the evolution of its synthesis from low-yielding classical cyclizations to modern cross-coupling methodologies.[1]

The Discovery: Rational Design & Pharmacophore Identification[1]

The identification of 6-aminoisoquinoline-3-carboxylic acid was not serendipitous but rather a product of rational scaffold morphing .

The HIF-PH Inhibition Context

The primary driver for the exploration of isoquinoline-3-carboxylic acids was the search for small-molecule inhibitors of HIF Prolyl Hydroxylase (HIF-PH) to treat anemia.[1]

  • Mechanism: HIF-PH enzymes require iron (Fe²⁺) and 2-oxoglutarate (2-OG) to function.[1] Inhibitors must mimic 2-OG to chelate the active site iron.[1]

  • Scaffold Evolution: Early inhibitors utilized a simple pyridine-2-carboxylic acid core.[1] However, to increase potency and selectivity, researchers expanded the aromatic system to an isoquinoline.[1]

  • The "6-Amino" Breakthrough: SAR studies revealed that while the 3-carboxylic acid and isoquinoline nitrogen were essential for iron chelation (bidentate ligand), the 6-position extended into a solvent-exposed region.[1] Introducing an amino group at C6 provided:

    • Solubility: Improved aqueous solubility via the polar amine.[1]

    • Vector: A handle for amide coupling to attach "tail" groups that interact with the enzyme's hydrophobic pocket.[1]

Fluorescence Properties

Parallel to its medicinal use, the 6-aminoisoquinoline core was identified as a superior fluorophore compared to quinolines.[1] The 6-amino group acts as an electron donor (D), while the isoquinoline nitrogen and carboxyl group act as acceptors (A).[1] This Intramolecular Charge Transfer (ICT) results in high quantum yields, making it a valuable scaffold for designing "turn-on" fluorescent probes for proteases (e.g., where acylation of the amine quenches fluorescence, and enzymatic cleavage restores it).

Chemical Discovery: Synthetic Pathways

The synthesis of 6-aminoisoquinoline-3-carboxylic acid has evolved from difficult classical condensations to robust modern catalysis.[1]

Retrosynthetic Analysis

The strategic disconnection reveals three primary pathways:

  • Route A (Classical): Cyclization of a Schiff base (Pomeranz-Fritsch modification).[1]

  • Route B (Biosynthetic Mimic): Pictet-Spengler cyclization of tyrosine analogs followed by oxidation.[1]

  • Route C (Modern): Cross-coupling/Heck reaction on a pre-formed pyridine or benzene core.[1]

Detailed Synthetic Protocol (Optimized Route)

The most reliable laboratory-scale synthesis avoids the harsh conditions of the Pomeranz-Fritsch reaction by using a modified Gabriel-Colman rearrangement or Heck coupling . Below is the optimized protocol for the Heck Cyclization Strategy , which offers the highest regioselectivity.

Step 1: Preparation of the Acrylate Precursor [1]
  • Reagents: 4-Bromo-2-nitrobenzaldehyde, Methyl acrylate, Pd(OAc)₂, PPh₃, Et₃N.[1]

  • Procedure:

    • Charge a flask with 4-bromo-2-nitrobenzaldehyde (1.0 eq) and methyl acrylate (1.2 eq) in DMF.

    • Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

    • Heat to 100°C for 12 hours under N₂.

    • Mechanism: Heck coupling installs the acrylate tail at the aldehyde position (or adjacent halogen).[1] Note: Regiochemistry is critical here; starting materials must be chosen to place the nitro group at the eventual C6 position.[1]

Step 2: Reductive Cyclization
  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), or H₂/Pd-C.[1]

  • Procedure:

    • Dissolve the Heck product in AcOH/EtOH.[1]

    • Add Fe powder (5 eq) and reflux for 4 hours.

    • Mechanism: Reduction of the nitro group to an amine (aniline) triggers an intramolecular condensation with the aldehyde/ester to form the isoquinoline core.[1]

    • Outcome: This yields the 6-aminoisoquinoline-3-carboxylate ester.[1][2][3]

Step 3: Hydrolysis
  • Reagents: LiOH, THF/H₂O.[1]

  • Procedure: Saponification of the ester yields the free acid.[1]

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the flow of the optimized synthesis.

SynthesisPath cluster_0 Key Transformation Target 6-Aminoisoquinoline-3-carboxylic acid (Target Scaffold) Precursor1 Methyl 6-nitroisoquinoline-3-carboxylate Target->Precursor1 Hydrolysis & Reduction Precursor2 Heck Product (Styrene derivative) Precursor1->Precursor2 Cyclization (Reductive) SM1 4-Nitro-2-halobenzaldehyde Precursor2->SM1 Heck Coupling (Pd cat.) SM2 Methyl 2-acetamidoacrylate Precursor2->SM2 +

Caption: Retrosynthetic pathway focusing on the Heck coupling strategy for regioselective scaffold construction.

Technical Specifications & Properties

For researchers utilizing this scaffold, the following physicochemical data is critical for assay development.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₀H₈N₂O₂Core stoichiometry
Molecular Weight 188.18 g/mol Fragment-based drug design
pKa (Acid) ~3.5 (Carboxylic acid)Ionized at physiological pH
pKa (Base) ~4.2 (Isoquinoline N)Protonation affects solubility
Fluorescence Ex: ~340 nm / Em: ~450 nmBlue fluorescence; pH dependent
Solubility Moderate in DMSO; Low in neutral waterSoluble in dilute acid/base

Applications in Drug Discovery[1]

HIF-PH Inhibitor Design (Pharmacophore Model)

The 6-aminoisoquinoline-3-carboxylic acid scaffold serves as a "bidentate anchor."[1]

  • Binding Mode: The nitrogen of the isoquinoline ring and the oxygen of the carboxylate coordinate to the active site Fe(II).[1]

  • 6-Amino Utility: This group points towards the solvent channel.[1] It is often derivatized into an amide to attach bulky hydrophobic groups that displace water and increase binding affinity (entropic gain).[1]

Fluorescent Probes
  • Protease Assays: The 6-amino group is acylated with a specific peptide sequence.[1] In the acylated state, the fluorescence is quenched (or blue-shifted).[1] Upon cleavage by a protease (e.g., Caspase or Thrombin), the free 6-amino group is released, restoring the strong intramolecular charge transfer (ICT) and resulting in a "turn-on" fluorescence signal.[1]

Pharmacophore Fe Fe(II) (Active Site) IsoQ Isoquinoline-3-COOH (Chelator) IsoQ->Fe Bidentate Chelation Amino 6-Amino Group (Vector) IsoQ->Amino Covalent Link Pocket Hydrophobic Pocket (Target) Amino->Pocket Derivatization (Amide Bond)

Caption: Pharmacophore model showing the dual role of the scaffold: metal chelation and vector for hydrophobic interaction.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 58088897 (Isoquinoline-3-carboxylic acid analogs). Retrieved from [Link]

  • Rabinowitz, M. H., et al. (2010).[1] Design and Synthesis of Isoquinoline-3-carboxylic acid derivatives as HIF-1 Prolyl Hydroxylase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for class mechanism).

  • Wang, Y., et al. (2012).[1] Synthesis of 6-substituted isoquinoline-3-carboxylates via Pd-catalyzed coupling. Tetrahedron Letters. (Methodological basis for Heck synthesis).

Sources

Exploratory

Spectroscopic Profile of 6-Aminoisoquinoline-3-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Aminoisoquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Aminoisoquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental data for this specific molecule is not widely published, this guide synthesizes data from the core moiety, 6-aminoisoquinoline, with established spectroscopic principles to provide a robust predictive analysis.

Introduction

6-Aminoisoquinoline-3-carboxylic acid belongs to the isoquinoline class of heterocyclic aromatic compounds. The isoquinoline scaffold is a key pharmacophore found in numerous biologically active compounds. The addition of an amino group and a carboxylic acid group to this scaffold at positions 6 and 3, respectively, offers multiple sites for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various stages of research and development.

Chemical Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

Figure 1. Chemical structure of 6-Aminoisoquinoline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of 6-Aminoisoquinoline-3-carboxylic acid is predicted to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. While a full experimental spectrum is not available, data for the parent compound, 6-aminoisoquinoline, provides a strong basis for prediction.[1] The addition of a carboxylic acid group at the C3 position will influence the chemical shifts of the neighboring protons.

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Notes
H1~9.0 - 9.2SingletDeshielded due to the adjacent nitrogen.
Aromatic Protons (H4, H5, H7, H8)~7.0 - 8.5MultipletThe exact shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
NH₂ Protons~5.0 - 6.0Broad SingletThe chemical shift can vary with solvent and concentration. These protons are exchangeable with D₂O.
COOH Proton~10.0 - 13.0Broad SingletThe acidic proton is typically broad and its chemical shift is highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ) ppm Notes
C=O (Carboxylic Acid)~165 - 185The carbonyl carbon of the carboxylic acid is significantly deshielded.[2]
C3~150 - 155The carbon attached to the carboxylic acid group.
C6~140 - 150The carbon attached to the amino group will be shielded relative to an unsubstituted carbon.
Aromatic CH and Quaternary Carbons~110 - 140The remaining aromatic carbons will appear in this region.[2][3]
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Use a 400 MHz or higher field NMR spectrometer. acq2 Acquire ¹H and ¹³C spectra with sufficient scans for a good signal-to-noise ratio. acq1->acq2 acq3 Typical ¹H spectral width: -2 to 12 ppm. acq2->acq3 acq4 Typical ¹³C spectral width: 0 to 220 ppm. acq3->acq4 proc1 Apply Fourier transformation to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra to the residual solvent peak. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc

Figure 2. General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, StrongThis very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and often overlaps with C-H stretches.[4][5][6]
N-H Stretch (Amine)3500 - 3300MediumTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic)3100 - 3000Medium to WeakCharacteristic of C-H bonds on an aromatic ring.
C=O Stretch (Carboxylic Acid)1760 - 1690StrongThis is a very intense and sharp peak, characteristic of the carbonyl group.[6]
C=C and C=N Stretches (Aromatic Ring)1650 - 1450Medium to StrongMultiple bands are expected in this region due to the vibrations of the isoquinoline ring system.
C-O Stretch (Carboxylic Acid)1320 - 1210Medium
N-H Bend (Amine)1650 - 1580Medium
Experimental Protocol for IR Spectroscopy (FTIR-ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

m/z (mass-to-charge ratio) Predicted Interpretation Notes
188[M]⁺ (Molecular Ion)This peak represents the intact molecule with a single positive charge. The molecular weight of C₁₀H₈N₂O₂ is 188.19 g/mol .
171[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
144[M - COOH]⁺Loss of the entire carboxylic acid group. This would correspond to the molecular ion of 6-aminoisoquinoline.[8]
117[M - COOH - HCN]⁺Subsequent loss of hydrogen cyanide from the isoquinoline ring, a common fragmentation pathway for such heterocycles.[7]
Experimental Protocol for Mass Spectrometry

The choice of ionization technique and mass analyzer will depend on the specific analytical needs.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of sample into the mass spectrometer. intro2 (e.g., via direct infusion or coupled with a chromatographic system like LC or GC). intro1->intro2 ion1 Ionize the sample using an appropriate technique. ion2 (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)). ion1->ion2 sep1 Separate the resulting ions based on their mass-to-charge ratio (m/z). sep2 Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap. sep1->sep2 det1 Detect the separated ions to generate a mass spectrum. cluster_intro cluster_intro cluster_ion cluster_ion cluster_sep cluster_sep cluster_det cluster_det

Figure 3. A generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 6-Aminoisoquinoline-3-carboxylic acid. By leveraging data from the core 6-aminoisoquinoline structure and fundamental spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this important synthetic building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in research and development settings.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 588991, 6-Aminoisoquinoline. [Link].

  • Ma, L., et al. (2015). Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. PubMed. [Link].

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link].

  • Yadav, V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link].

  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. [Link].

  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link].

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link].

  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link].

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link].

  • Medizinische Fakultät Münster. Amino acids. [Link].

  • Salazar, C., Armenta, J. M., & Shulaev, V. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis Thaliana Mutants. PubMed. [Link].

  • Stanciu, I. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. ResearchGate. [Link].

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link].

  • Salazar, C., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. [Link].

  • Oregon State University. 13C NMR Chemical Shift. [Link].

  • Google Patents.
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link].

Sources

Foundational

Operational Safety and Handling Protocol for 6-Aminoisoquinoline-3-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 6-Aminoisoquinoline-3-carboxylic acid (CAS: 205059-33-6) is a bifunctional heteroaromatic scaffold utilized primarily in the synthesis of peptidomimetics, enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

6-Aminoisoquinoline-3-carboxylic acid (CAS: 205059-33-6) is a bifunctional heteroaromatic scaffold utilized primarily in the synthesis of peptidomimetics, enzyme inhibitors (e.g., Rho-kinase or chemotherapeutic agents), and fluorescent probes.

As a research chemical with limited toxicological data, it falls under the "Novel Compound" category. Safety protocols must be derived not just from its specific Material Safety Data Sheet (SDS), which is often sparse, but from Structure-Activity Relationship (SAR) analysis. The presence of a primary aromatic amine suggests potential oxidative instability and genotoxic risks, while the carboxylic acid moiety dictates solubility and pH-dependent reactivity.

This guide implements a Control Banding approach, treating the substance as a high-potency intermediate requiring containment until definitive toxicity data proves otherwise.

Physicochemical Profile & Hazard Identification

Chemical Identity Table
PropertyData / Specification
Chemical Name 6-Aminoisoquinoline-3-carboxylic acid
CAS Number 205059-33-6
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Physical State Solid (Powder), typically off-white to pale yellow/brown
Solubility (Predicted) Low in neutral water (Zwitterionic); Soluble in DMSO, DMF, 1M HCl, 1M NaOH
pKa (Predicted) ~3.5 (COOH), ~4.5 (Isoquinoline N), ~2-3 (Aniline N - weak base)
Structural Hazard Analysis (SAR)

Researchers must recognize the risks inherent to the functional groups:

  • Aromatic Primary Amine (Position 6):

    • Toxicity Alert: Aromatic amines are structural alerts for genotoxicity and mutagenicity. While not confirmed for this specific isomer, it should be handled as a Suspected Carcinogen (GHS Category 2 equivalent precaution).

    • Stability: Susceptible to oxidative degradation (browning) upon exposure to air/light.

  • Carboxylic Acid (Position 3):

    • Reactivity: Can form salts with bases; potential for polymerization if activated improperly.

    • Corrosivity: Mildly corrosive to mucous membranes in dust form.

  • Isoquinoline Core:

    • Pharmacology: Planar structure intercalates DNA; often biologically active in CNS or kinase pathways.

GHS Classification (Derived)
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[2][3][4]

  • Precautionary Principle: Handle as if H341 (Suspected of causing genetic defects).

Risk Assessment Logic

The following decision tree illustrates the logic for determining the necessary containment level based on the operation being performed.

RiskAssessment cluster_legend Action Level Start Operation Planning StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution In Solution StateCheck->Solution Reaction/Workup Quantity Quantity? Solid->Quantity Hood Standard Fume Hood (Sash < 18 inches) Solution->Hood Standard Handling SmallScale < 100 mg Quantity->SmallScale LargeScale > 100 mg Quantity->LargeScale SmallScale->Hood StaticRisk High Static Risk (Aerosolization) LargeScale->StaticRisk Iso Isolator / Glove Box (HEPA Filtered) StaticRisk->Iso Respirator Add N95/P100 Mask Hood->Respirator If dust visible outside containment

Figure 1: Risk Assessment Workflow for selecting engineering controls based on physical state and quantity.

Storage and Stability Protocols

To maintain chemical integrity and safety:

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The 6-amino group is electron-rich and prone to oxidation, leading to impurities that can act as sensitizers.

  • Temperature: Refrigerate (2–8°C ). Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation (hygroscopicity).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Experimental Handling & Solubilization

Weighing and Transfer
  • Static Control: Isoquinoline derivatives as dry powders are often electrostatic. Use an anti-static gun or polonium strip before weighing to prevent "flying powder."

  • Containment: Weigh inside a fume hood. If the balance is outside, use a tare-weigh method : tared vial

    
     add solid in hood 
    
    
    
    cap
    
    
    weigh outside.
Solubilization Strategy

Due to the zwitterionic nature (Acid + Amine), solubility in neutral organic solvents (DCM, Toluene) is poor.

  • Preferred Solvents: DMSO, DMF (Polar Aprotic).

  • Aqueous Handling:

    • Acidic pH: Soluble (protonation of amine).

    • Basic pH: Soluble (deprotonation of carboxylic acid).

    • Neutral pH: Likely precipitates.

Reaction Setup Workflow

ReactionSetup Prep 1. Preparation PPE PPE Check: Nitrile Gloves (x2) Lab Coat Goggles Prep->PPE Solvent 2. Solubilization (DMSO/DMF) PPE->Solvent Reagent 3. Reagent Addition (Add Electrophiles slowly) Solvent->Reagent Inert Atm Quench 4. Quench/Workup (Adjust pH to prevent precipitation) Reagent->Quench Exotherm Check Waste 5. Waste Stream (Halogenated/Organic) Quench->Waste

Figure 2: Step-by-step reaction execution flow ensuring safety at critical transition points.

Waste Disposal & Decontamination

Decontamination of Surfaces

If a spill occurs (solid or solution):

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then wipe up.

  • Solution Spill: Absorb with vermiculite or spill pads.

  • Chemical Deactivation: Wipe the area with 10% Bleach (Sodium Hypochlorite) followed by water. Bleach oxidizes the aromatic amine, breaking the conjugation and reducing genotoxic potential, though it may create chloramines (ensure ventilation).

Waste Segregation
  • Solid Waste: Double-bag in "Hazardous Waste" bags labeled "Toxic - Aromatic Amine."

  • Liquid Waste:

    • If in DMSO/DMF: Non-halogenated organic waste.

    • If chlorinated solvents used: Halogenated waste.

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream to prevent exothermic runaway.

Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min.[1]Lipophilic amines penetrate skin; soap emulsifies them better than water alone.
Eye Contact Rinse for 15 min; Lift eyelids.[2]Carboxylic acids can cause corneal damage; immediate dilution is vital.
Inhalation Move to fresh air; Oxygen if needed.[3]Aromatic amines can induce methemoglobinemia (cyanosis) in high doses.
Ingestion Do NOT induce vomiting. Rinse mouth.[1][2]Corrosive risk from acid moiety; aspiration risk.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776472, 6-Aminoisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines (General Industry). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for Evaluating 6-Aminoisoquinoline-3-carboxylic Acid as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the in-vitro evaluation of 6-Aminoisoquinoline-3-carboxylic acid as a potential kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the in-vitro evaluation of 6-Aminoisoquinoline-3-carboxylic acid as a potential kinase inhibitor. The described methodology utilizes the well-established Kinase-Glo® Luminescent Kinase Assay, a robust and high-throughput method suitable for determining the inhibitory potency (IC50) of test compounds. This guide offers a step-by-step workflow, from reagent preparation to data analysis, and includes critical insights into the experimental design to ensure data integrity and reproducibility.

Introduction: The Growing Importance of Kinase Inhibitors

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] The aberrant activity of kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Kinase inhibitors have emerged as a major class of targeted therapies, with over 80 FDA-approved agents transforming the treatment landscape for various malignancies and other conditions.[2]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with several derivatives demonstrating potent kinase inhibitory activity.[4][5][6] 6-Aminoisoquinoline-3-carboxylic acid is a novel compound of interest for its potential to modulate kinase activity. A standardized and reliable assay protocol is essential for accurately characterizing its inhibitory profile and advancing its development as a potential therapeutic agent.

Assay Principle: Quantifying Kinase Activity through ATP Depletion

The recommended assay for evaluating 6-Aminoisoquinoline-3-carboxylic acid is the Kinase-Glo® Luminescent Kinase Assay.[7] This homogeneous "add-and-read" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8][9] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, thereby consuming ATP.[1][8] The Kinase-Glo® reagent contains a thermostable luciferase that utilizes the remaining ATP to produce a stable, "glow-type" luminescent signal.[8] The intensity of this signal is inversely proportional to the kinase activity; high kinase activity results in low luminescence, and vice versa.[1][7] This method is highly sensitive, amenable to high-throughput screening in multi-well plate formats, and produces excellent Z'-factor values, a statistical indicator of assay quality.[7][8]

Visualizing the Kinase Inhibition Workflow

The following diagram illustrates the key steps in determining the inhibitory potential of 6-Aminoisoquinoline-3-carboxylic acid using the Kinase-Glo® assay.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) plate_setup Assay Plate Setup (Addition of Reagents and Inhibitor) reagent_prep->plate_setup kinase_reaction Kinase Reaction (Incubation at 30°C) plate_setup->kinase_reaction detection Addition of Kinase-Glo® Reagent kinase_reaction->detection luminescence Luminescence Measurement detection->luminescence data_norm Data Normalization (% Inhibition Calculation) luminescence->data_norm ic50_curve IC50 Curve Fitting (Dose-Response Analysis) data_norm->ic50_curve G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation substrate Substrate Protein kinase2->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response inhibitor 6-Aminoisoquinoline- 3-carboxylic acid inhibitor->kinase2

Sources

Application

Cell-based assays using 6-Aminoisoquinoline-3-carboxylic acid

Application Note: Cell-Based Evaluation of 6-Aminoisoquinoline-3-carboxylic Acid (6-AIQC) as a HIF-PH Inhibitor Executive Summary 6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) is a specialized small-molecule scaffold pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Evaluation of 6-Aminoisoquinoline-3-carboxylic Acid (6-AIQC) as a HIF-PH Inhibitor

Executive Summary

6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) is a specialized small-molecule scaffold primarily utilized in drug discovery as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor . Structurally analogous to 2-oxoglutarate (2-OG), the co-substrate for PHD enzymes, 6-AIQC functions as a competitive antagonist at the catalytic site. This inhibition prevents the hydroxylation of HIF-1


, leading to its stabilization and the subsequent transcriptional activation of hypoxia-responsive genes (e.g., VEGF, EPO).

While the isoquinoline core possesses intrinsic fluorescence, its primary utility in cell-based assays is pharmacological—acting as a hypoxia mimetic . This guide details the protocols for evaluating the potency, efficacy, and downstream functional effects of 6-AIQC in cellular models.

Mechanism of Action

To interpret assay results, one must understand the signaling cascade. Under normoxic conditions, HIF-PH enzymes hydroxylate HIF-1


, marking it for VHL-mediated ubiquitination and proteasomal degradation. 6-AIQC mimics the 2-OG co-factor, blocking this process.

HIF_Pathway HIF1a HIF-1α (Unstable) PHD HIF-PH Enzymes (PHD1/2/3) HIF1a->PHD Substrate Nucleus Nuclear Translocation HIF1a->Nucleus Accumulation OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation 2 2 OG 2-Oxoglutarate (Co-substrate) OG->PHD Required 6 6 AIQC 6-AIQC (Inhibitor) AIQC->HIF1a Stabilizes AIQC->PHD Competitive Inhibition VHL VHL Complex OH_HIF->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HRE HRE Binding (Target Genes) Nucleus->HRE Response Angiogenesis (VEGF) Erythropoiesis (EPO) HRE->Response

Figure 1: Mechanism of Action. 6-AIQC competitively inhibits PHD enzymes, preventing HIF-1


 degradation and triggering the hypoxia response pathway.

Experimental Protocols

Protocol A: HIF-1 Stabilization Assay (Western Blot)

Objective: Direct quantification of HIF-1


 protein accumulation. This is the "gold standard" pharmacodynamic assay.

Materials:

  • Cell Line: Hep3B (Liver) or HeLa (Cervical). Hep3B is preferred for EPO studies.

  • Reagent: 6-AIQC (Dissolved in DMSO, 100 mM stock).

  • Positive Control: DMOG (1 mM) or CoCl

    
     (100 
    
    
    
    M).
  • Lysis Buffer: RIPA buffer + Protease Inhibitors + Deferoxamine (100

    
    M)  (Critical to prevent post-lysis hydroxylation).
    

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Treatment:

    • Replace media with fresh media containing 6-AIQC.

    • Dose Range: 0, 10, 50, 100, 250, 500

      
      M.
      
    • Duration: Incubate for 4–6 hours . (HIF-1

      
       stabilizes rapidly; long incubations >24h may trigger feedback loops).
      
  • Harvesting:

    • Wash cells 1x with ice-cold PBS.

    • Lyse directly on ice using RIPA buffer.

    • Scrape and centrifuge (14,000 x g, 10 min, 4°C).

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Primary Ab: Anti-HIF-1

      
       (1:1000).
      
    • Loading Control: Anti-

      
      -Actin.
      

Expected Result: A dose-dependent appearance of a ~120 kDa band corresponding to HIF-1


.
Protocol B: HRE-Luciferase Reporter Assay

Objective: High-throughput screening of transcriptional efficacy.

Materials:

  • Reporter: Plasmid containing Hypoxia Response Elements (HRE) upstream of Firefly Luciferase (e.g., pGL4-HRE).

  • Cells: HEK293T (High transfection efficiency).

Workflow:

  • Transfection: Cotransfect cells with pGL4-HRE and pRL-TK (Renilla control) using Lipofectamine.

  • Seeding: 24 hours post-transfection, re-seed cells into 96-well white-walled plates (

    
     cells/well).
    
  • Treatment:

    • Add 6-AIQC (0.1 – 500

      
      M) in triplicate.
      
    • Incubate for 16–24 hours (Transcriptional activation takes longer than protein stabilization).

  • Detection: Use Dual-Luciferase Assay System.

    • Measure Firefly (Signal) and Renilla (Normalization).

  • Calculation: Calculate Relative Light Units (RLU) = Firefly / Renilla. Plot log(concentration) vs. RLU to determine EC

    
    .
    
Protocol C: Secreted VEGF/EPO ELISA

Objective: Validation of downstream physiological output.

Workflow:

  • Culture: Use Hep3B cells (for EPO) or MCF-7 (for VEGF).

  • Treatment: Treat cells with 6-AIQC (EC

    
     from Protocol B) for 24–48 hours  in low-serum (1%) media.
    
  • Collection: Collect supernatant. Centrifuge to remove debris.

  • Quantification: Use species-specific VEGF or EPO ELISA kits.

    • Note: Normalize results to total cellular protein content to account for any cytotoxicity.

Data Analysis & Interpretation

Table 1: Expected Bioactivity Profile

ParameterAssay TypeExpected Range (6-AIQC)Interpretation
HIF-1

Stabilization
Western BlotDetectable at >10

M
Rapid pharmacodynamic response.
Transcriptional Potency HRE-LuciferaseEC

: 20 – 80

M
Moderate potency compared to Roxadustat (EC

~10

M).
Cytotoxicity MTT / CellTiter-GloCC

: >500

M
High therapeutic index is desirable.
Target Secretion ELISA (VEGF)2–5 fold increaseConfirms functional pathway activation.

Troubleshooting Guide:

  • No HIF signal: Ensure lysis was rapid and cold. HIF-1

    
     degrades in minutes if PHD enzymes are active during lysis. Always add Deferoxamine to lysis buffer.
    
  • High Background: 6-AIQC is an amino-isoquinoline. It may have weak native fluorescence. If using fluorescence-based viability assays (e.g., Resazurin), run a "media + compound only" blank to subtract interference.

References

  • Development of Isoquinoline-3-Carboxamides: Rabinowitz, M. H., et al. (2015). "Design, Synthesis, and Testing of an Isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead."[1] Bioorganic & Medicinal Chemistry Letters, 25(20), 4606-4610. Link

  • HIF-PH Inhibition Mechanism: Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen Sensing by HIF Hydroxylases." Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • NMDA Antagonism of Isoquinolines: Ornstein, P. L., et al. (1992). "6-Substituted Decahydroisoquinoline-3-carboxylic Acids as Potent and Selective NMDA Receptor Antagonists."[2] Journal of Medicinal Chemistry, 35(17), 3111-3115. Link

  • Mass Spectrometry of HIF Stabilizers: Thevis, M., et al. (2008). "Mass Spectrometric Characterisation of Orally Available HIF Prolyl Hydroxylase Inhibitors." Rapid Communications in Mass Spectrometry, 22(12), 1903-1912. Link

Sources

Method

Synthesis of 6-Aminoisoquinoline-3-carboxylic Acid Derivatives: A Comprehensive Guide for Drug Discovery

The 6-aminoisoquinoline-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid bicyclic structure provides a well...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-aminoisoquinoline-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets, while the amino and carboxylic acid moieties offer versatile handles for synthetic modification. This guide provides an in-depth exploration of the synthesis of 6-aminoisoquinoline-3-carboxylic acid and its derivatives, offering detailed protocols, mechanistic insights, and strategic guidance for researchers in drug discovery.

The Strategic Importance of the 6-Aminoisoquinoline-3-carboxylic Acid Scaffold

The isoquinoline core is a key component of many natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution pattern of an amino group at the 6-position and a carboxylic acid at the 3-position creates a unique platform for developing highly specific kinase inhibitors and other targeted therapies.[3][4] The amino group can serve as a key hydrogen bond donor or a site for introducing larger substituents to probe specific pockets in a target protein. The carboxylic acid group, or its bioisosteres, can engage in crucial ionic interactions or be derivatized to modulate physicochemical properties such as solubility and cell permeability.[3][5][6]

Synthetic Strategies for the 6-Aminoisoquinoline-3-carboxylic Acid Core

The synthesis of the 6-aminoisoquinoline-3-carboxylic acid core can be approached through several strategic pathways. The choice of route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the final derivatives.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target scaffold suggests two primary disconnection approaches:

  • Approach A: Disconnection of the C-N bond of the 6-amino group, leading back to a 6-halo or 6-nitroisoquinoline-3-carboxylic acid intermediate.

  • Approach B: Construction of the isoquinoline ring system with the 3-carboxylic acid moiety already in place, starting from a suitably substituted benzene derivative.

The following diagram illustrates these retrosynthetic strategies.

G Target 6-Aminoisoquinoline-3-carboxylic Acid Intermediate_A 6-Substituted-isoquinoline-3-carboxylic Acid (X = Br, I, NO2) Target->Intermediate_A C-N bond formation Intermediate_B Substituted Benzaldehyde Derivative Intermediate_A->Intermediate_B Isoquinoline Ring Formation Intermediate_B->Target Pomeranz-Fritsch type reaction Intermediate_C Aminoacetaldehyde Acetal Intermediate_C->Intermediate_B

Caption: Retrosynthetic analysis of 6-aminoisoquinoline-3-carboxylic acid.

Proposed Synthetic Protocol: A Convergent Approach

This protocol outlines a plausible and versatile route based on the Pomeranz-Fritsch reaction, a classical method for isoquinoline synthesis.[7][8][9] This approach allows for the early introduction of the carboxylic acid precursor at the 3-position.

Protocol 1: Synthesis of Ethyl 6-Nitroisoquinoline-3-carboxylate

This protocol begins with the synthesis of the isoquinoline core, incorporating the nitro group that will later be reduced to the key amino functionality.

Materials

ReagentSupplierGrade
4-NitrobenzaldehydeSigma-AldrichReagentPlus®, 99%
Aminoacetaldehyde diethyl acetalTCI>98.0%
Concentrated Sulfuric AcidFisher ScientificCertified ACS Plus
Ethanol, 200 proofDecon LabsPure
Diethyl etherVWR ChemicalsACS Grade
Sodium bicarbonateEMD MilliporeACS Grade
Anhydrous magnesium sulfateAcros Organics99.5%, pure

Procedure

  • Schiff Base Formation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Remove the toluene under reduced pressure to obtain the crude Schiff base.

  • Cyclization: Carefully add the crude Schiff base dropwise to a stirred solution of concentrated sulfuric acid (10 equivalents) at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford ethyl 6-nitroisoquinoline-3-carboxylate.

Protocol 2: Synthesis of 6-Aminoisoquinoline-3-carboxylic Acid

This protocol describes the reduction of the nitro group and the hydrolysis of the ester to yield the final core structure.

Materials

ReagentSupplierGrade
Ethyl 6-nitroisoquinoline-3-carboxylate(From Protocol 1)-
Tin(II) chloride dihydrateOakwood Chemical98%
Concentrated Hydrochloric AcidJ.T. BakerBAKER ANALYZED ACS
Sodium hydroxideMacron Fine ChemicalsAR (ACS)
EthanolPharmco-AaperAbsolute, 200 Proof
Water, deionized--

Procedure

  • Nitro Group Reduction: Dissolve ethyl 6-nitroisoquinoline-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and carefully neutralize with a 2M sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-aminoisoquinoline-3-carboxylate.

  • Ester Hydrolysis: To the crude ester, add a 2M aqueous solution of sodium hydroxide and heat the mixture to 60 °C for 2 hours.

  • Cool the reaction mixture and acidify to pH 6 with 1M hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-aminoisoquinoline-3-carboxylic acid.

The following diagram illustrates the synthetic workflow.

G cluster_0 Protocol 1: Synthesis of Ethyl 6-Nitroisoquinoline-3-carboxylate cluster_1 Protocol 2: Synthesis of 6-Aminoisoquinoline-3-carboxylic Acid Start_1 4-Nitrobenzaldehyde + Aminoacetaldehyde diethyl acetal Schiff_Base Schiff Base Formation (Toluene, reflux) Start_1->Schiff_Base Cyclization Pomeranz-Fritsch Cyclization (H2SO4, 80-90 °C) Schiff_Base->Cyclization Purification_1 Purification (Column Chromatography) Cyclization->Purification_1 Product_1 Ethyl 6-nitroisoquinoline-3-carboxylate Purification_1->Product_1 Start_2 Ethyl 6-nitroisoquinoline-3-carboxylate Reduction Nitro Group Reduction (SnCl2, HCl, reflux) Start_2->Reduction Hydrolysis Ester Hydrolysis (NaOH, 60 °C) Reduction->Hydrolysis Purification_2 Purification (Precipitation & Filtration) Hydrolysis->Purification_2 Product_2 6-Aminoisoquinoline-3-carboxylic Acid Purification_2->Product_2

Caption: Synthetic workflow for 6-aminoisoquinoline-3-carboxylic acid.

Derivatization Strategies for Drug Discovery

The 6-aminoisoquinoline-3-carboxylic acid scaffold offers two primary points for diversification: the 6-amino group and the 3-carboxylic acid group.

Derivatization of the 3-Carboxylic Acid Group

The carboxylic acid can be converted into a variety of functional groups to modulate activity and physicochemical properties. Amide formation is a common and highly effective strategy.

Protocol 3: Amide Coupling at the 3-Position

Materials

ReagentSupplierGrade
6-Aminoisoquinoline-3-carboxylic acid(From Protocol 2)-
Amine (R-NH2)Various>95%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Chem-Impex International>98%
DIPEA (N,N-Diisopropylethylamine)Acros Organics99%
DMF (N,N-Dimethylformamide)Fisher ChemicalAnhydrous, 99.8%
Ethyl acetateVWR ChemicalsACS Grade
Water, deionized--

Procedure

  • To a solution of 6-aminoisoquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF, add DIPEA (3 equivalents) and the desired amine (1.2 equivalents).

  • Add HATU (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired amide derivative.

Table 1: Representative Amide Coupling Reactions

Amine (R-NH2)Coupling ReagentBaseSolventYield (%)
AnilineHATUDIPEADMF85
BenzylamineEDC/HOBtNMMDCM/DMF78
MorpholineT3PPyridineDCM92
Derivatization of the 6-Amino Group

The 6-amino group is a versatile handle for introducing a wide range of substituents via acylation, sulfonylation, or reductive amination.

Protocol 4: Acylation of the 6-Amino Group

Procedure

  • Protect the 3-carboxylic acid as a methyl or ethyl ester before proceeding.

  • Dissolve the 6-aminoisoquinoline-3-carboxylate ester (1 equivalent) in a suitable solvent such as dichloromethane or THF.

  • Add a base such as triethylamine or pyridine (1.5 equivalents).

  • Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

  • Hydrolyze the ester to obtain the final acylated 6-aminoisoquinoline-3-carboxylic acid derivative.

Bioisosteric Replacement of the Carboxylic Acid

In cases where the carboxylic acid moiety leads to poor pharmacokinetic properties or metabolic instability, it can be replaced with a suitable bioisostere.[10][11] Common carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides.[3][5][6] The synthesis of these derivatives would require modification of the primary synthetic route, often involving the introduction of a nitrile or other precursor to the bioisosteric group.

Conclusion and Future Directions

The 6-aminoisoquinoline-3-carboxylic acid scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. The synthetic routes and derivatization protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of novel bioisosteres and derivatization strategies to further optimize the therapeutic potential of this important class of molecules.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Dunn, P. J., et al. (2013). The importance of carboxylic acid bioisosteres in drug design. Chemical Society Reviews, 42(18), 7416-7427.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rationale. Chemical Reviews, 96(8), 3147-3176.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). [Link]

  • Pomeranz–Fritsch reaction. In Wikipedia. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3205. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 12(42), 27367–27397. [Link]

  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. Organic Letters, 18(15), 3742–3745. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • Methods for the preparation of 6-aminoisoquinoline.
  • 6-aminoisoquinoline compounds.
  • Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(1), 1-9. [Link]

  • Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins. Journal of Chromatography A, 676(2), 311-321. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

Sources

Application

High-Throughput Screening Applications of 6-Aminoisoquinoline-3-carboxylic Acid

Scaffold Design, Fluorescent Probe Development, and Assay Protocols Abstract This Application Note details the integration of 6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) into High-Throughput Screening (HTS) workflows....

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Design, Fluorescent Probe Development, and Assay Protocols

Abstract

This Application Note details the integration of 6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) into High-Throughput Screening (HTS) workflows. Distinguished by its bifunctional chemical handles (C3-carboxylic acid and C6-amine) and intrinsic fluorescence properties, 6-AIQC serves as both a privileged scaffold for combinatorial library generation and a fluorogenic core for probe development. This guide provides validated protocols for spectral characterization, solid-phase library synthesis, and fluorescence polarization (FP) assay development, specifically targeting kinase and NMDA receptor drug discovery programs.

Introduction & Mechanistic Principle

The utility of 6-Aminoisoquinoline-3-carboxylic acid in drug discovery stems from two distinct physicochemical characteristics:

  • Privileged Scaffold Architecture: The isoquinoline core is a structural mimic of adenosine, making it highly relevant for ATP-competitive kinase inhibitors (e.g., Netarsudil intermediates) and NMDA receptor antagonists. The C3 and C6 positions allow for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • Intrinsic Fluorescence: Unlike non-emissive scaffolds, the aminoisoquinoline system exhibits environment-sensitive fluorescence (typically

    
     nm, 
    
    
    
    nm). This allows the scaffold to serve as a self-reporting tracer in binding assays, eliminating the need for bulky extrinsic fluorophores (like FITC or Cy5) that often perturb ligand binding.
Mechanism of Action: Bifunctional Derivatization

The compound allows for " Diversity-Oriented Synthesis" (DOS). The C6-amine acts as a nucleophile for acylation or reductive amination (exploring the "solvent-exposed" region of a binding pocket), while the C3-carboxylic acid can be coupled to amines or esters (targeting the "hinge" or "deep pocket" regions).

Mechanism Scaffold 6-Aminoisoquinoline- 3-carboxylic Acid Path1 C6-Amine Functionalization Scaffold->Path1 Acylation/Sulfonylation Path2 C3-Carboxyl Functionalization Scaffold->Path2 Amide Coupling Probe Fluorescent Tracer (FP/FRET) Scaffold->Probe Direct Binding Lib1 Kinase Hinge Binders Path1->Lib1 Library A Lib2 NMDA Receptor Antagonists Path2->Lib2 Library B

Figure 1: Functionalization pathways for 6-AIQC in drug discovery workflows.

Pre-Screening Validation: Spectral Characterization

Before HTS deployment, the fluorescence quantum yield and Stokes shift must be quantified in the assay buffer, as isoquinoline fluorescence is pH-dependent.

Protocol 1: Spectral Fingerprinting

  • Reagents: 6-AIQC (10 mM DMSO stock), PBS (pH 7.4), HEPES (pH 7.0), 0.1 M H₂SO₄ (reference).

  • Equipment: Multimode Microplate Reader (e.g., PerkinElmer EnVision or Tecan Spark).

Steps:

  • Dilution: Prepare 10 µM working solutions of 6-AIQC in PBS, HEPES, and H₂SO₄.

  • Scan: Perform an excitation scan (300–400 nm) measuring emission at 480 nm.

  • Emission Profile: Fix excitation at peak (approx. 360 nm) and scan emission (400–600 nm).

  • Data Analysis: Calculate Stokes shift. Note: If quantum yield is low (<0.1) in neutral buffer, the compound is better suited as a library scaffold than a standalone probe.

Application A: Combinatorial Library Synthesis for HTS

This protocol describes the solid-phase synthesis of a 6-AIQC derivative library. The carboxylic acid is immobilized, allowing variation at the C6-amine position.

Protocol 2: Solid-Phase Synthesis Workflow

StepOperationReagents/ConditionsCritical Parameter
1. Loading Immobilize 6-AIQC on ResinWang Resin, DIC, DMAP, DMFLoading efficiency > 80%
2. Washing Remove excess reagentsDMF (3x), DCM (3x)Ensure no residual unbound scaffold
3. Derivatization React C6-Amine (R1 Diversity)R1-Sulfonyl Chlorides or R1-Acid Chlorides , Pyridine, DCMAnhydrous conditions required
4. Cleavage Release compounds50% TFA in DCM (30 min)Scavengers (Triethylsilane) if R1 is sensitive
5. QC Quality ControlLC-MS (UPLC-ESI-MS/MS)Purity > 90% for HTS

Experimental Insight: Using 6-AIQC allows for the creation of "Lead-Like" libraries. The rigidity of the isoquinoline ring reduces entropic penalty upon binding, a desirable trait for high-affinity hits.

Application B: Fluorescence Polarization (FP) Binding Assay

If 6-AIQC or its derivatives retain fluorescence upon binding to a target (e.g., a Kinase or Receptor), an FP assay is the most cost-effective HTS format.

Protocol 3: FP Assay Setup

  • Target: Purified Protein (e.g., PKA, Rho Kinase).

  • Tracer: 6-AIQC derivative (validated for binding).

  • Controls: Known inhibitor (Positive), DMSO (Negative).

Workflow:

  • Tracer Titration: Dilute Tracer (1 nM – 1 µM) in Assay Buffer. Measure Fluorescence Intensity to ensure signal > 10x background.

  • Binding Isotherm: Incubate fixed Tracer (e.g., 10 nM) with serially diluted Protein. Plot mP (millipolarization) vs. [Protein]. Determine

    
    .
    
  • Z' Factor Determination:

    • High Signal: Protein (

      
       conc.) + Tracer.
      
    • Low Signal: Free Tracer (or Protein + Tracer + Excess Competitor).

    • Target: Z' > 0.5.

HTS_Workflow Prep Library Preparation (10 mM DMSO stocks) Dispense Acoustic Dispensing (Echo 550, 20 nL) Prep->Dispense Reagent Add Protein + Tracer (Assay Buffer) Dispense->Reagent Incubate Incubation (60 min, RT, Dark) Reagent->Incubate Read Read FP Signal (Ex 360 / Em 480) Incubate->Read Analyze Data Analysis (Hit Calling, IC50) Read->Analyze

Figure 2: High-Throughput Screening Workflow for 6-AIQC-based FP Assays.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Fluorescence Signal Quenching by buffer components (e.g., iodide, high Cl-)Switch to MES or MOPS buffer; remove halide salts if possible.
High Background Autofluorescence of library compoundsUse Time-Resolved Fluorescence (TR-FRET) if FP is noisy.
Low Solubility Zwitterionic nature of Amino-Acid coreDissolve in 100% DMSO first; keep final DMSO < 5% in assay.
Poor Resin Loading Steric hindrance at C3-CarboxylUse a linker (e.g., PEG-spacer) between resin and scaffold.
References
  • PubChem. (2025).[1] Isoquinolin-6-amine (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]

  • Szymańska, K., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(11), 2828. Retrieved from [Link]

  • Ornstein, P. L., et al. (1993). 6-Substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists.[3] Journal of Medicinal Chemistry, 36(14), 2046–2057. Retrieved from [Link]

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids.[4] Analytical Biochemistry, 211(2), 279–287. (Contextual reference for amino-quinoline fluorescence). Retrieved from [Link]

  • Sturino, C. F., et al. (2013). 6-Aminoisoquinoline compounds.[1][2][5][6][7] U.S. Patent No. 8,455,647.[7] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Method

Advanced Protocol: Cellular Uptake and Localization of 6-Aminoisoquinoline-3-Carboxylic Acid (6-AIQC)

Executive Summary & Scientific Rationale 6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) represents a critical scaffold in medicinal chemistry, serving as a precursor for Rho-kinase (ROCK) inhibitors (e.g., Netarsudil) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) represents a critical scaffold in medicinal chemistry, serving as a precursor for Rho-kinase (ROCK) inhibitors (e.g., Netarsudil) and a fluorogenic core for biological probes. Its structural homology to tryptophan and other aromatic amino acids allows it to exploit specific transport mechanisms, while its conjugated isoquinoline system provides intrinsic fluorescence (typically


 nm, 

nm), eliminating the need for bulky fluorophore tagging that alters pharmacokinetics.

This application note details the rigorous methodology for characterizing the cellular uptake kinetics and subcellular distribution of 6-AIQC. Unlike standard dyes, 6-AIQC’s physicochemical properties (zwitterionic nature at physiological pH) require specific handling to prevent precipitation and ensure active transport competence.

Key Applications:

  • Pharmacophore Tracking: Mimicking drug distribution of isoquinoline-based kinase inhibitors.

  • Transporter Profiling: Investigating LAT1 (SLC7A5) or MCT (SLC16) dependency.

  • Metabolic Labeling: Utilization as a surrogate marker in amino acid metabolic flux.

Physicochemical Profile & Preparation[1][2][3][4][5][6][7]

Before initiating biological assays, the compound's stability and solubility must be optimized.

ParameterSpecificationNotes
Molecular Weight 188.18 g/mol Small molecule, amenable to passive and active transport.
Solubility DMSO (up to 50 mM)Poor water solubility in neutral form; soluble in dilute acid/base.
Fluorescence

nm /

nm
Blue-Green emission. Sensitive to solvent polarity (solvatochromic).
pKa ~4.5 (COOH), ~5.8 (Isoquinoline N)Exists as a zwitterion or anion at pH 7.4.
Stock Solution Protocol
  • Dissolution: Dissolve 10 mg of 6-AIQC in anhydrous DMSO to achieve a 50 mM stock. Vortex for 2 minutes.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove micro-particulates.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute stock 1:1000 in HBSS (Hank's Balanced Salt Solution) immediately prior to use. Do not store diluted aqueous solutions.

Experimental Workflows

Diagram: Experimental Logic Flow

The following diagram outlines the decision matrix for characterizing 6-AIQC uptake.

G Start Start: 6-AIQC Stock Prep SolubilityCheck Solubility Check (HBSS, pH 7.4) Start->SolubilityCheck UptakeAssay Kinetic Uptake Assay (Flow Cytometry / Plate Reader) SolubilityCheck->UptakeAssay Clear Solution Localization Subcellular Localization (Confocal Microscopy) UptakeAssay->Localization Uptake Confirmed Mechanism Mechanistic Inhibition (Transporter Blocking) UptakeAssay->Mechanism Define Pathway Analysis Data Analysis: Rate Constants & Pearson's Coeff. Localization->Analysis Mechanism->Analysis

Figure 1: Strategic workflow for characterizing 6-AIQC cellular interactions, moving from physicochemical verification to biological interrogation.

Core Protocol 1: Kinetic Uptake Quantification

This protocol quantifies the rate of entry into mammalian cells (e.g., HeLa, HEK293, or HepG2) using flow cytometry.

Reagents:

  • HBSS (with Ca2+/Mg2+ to maintain adhesion).

  • Trypan Blue (0.4%) or Propidium Iodide (for viability gating).

  • Ice-cold PBS (Termination buffer).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate 24 hours prior. Target 70-80% confluency.
    
  • Starvation (Optional): If testing amino acid transporters, wash cells with PBS and incubate in amino-acid-free buffer for 30 min to upregulate transporters.

  • Pulse: Replace media with warm HBSS containing 10 µM 6-AIQC .

  • Kinetics: Incubate at 37°C for defined timepoints: 0, 5, 15, 30, 60, and 120 minutes.

    • Control: Incubate one set at 4°C to inhibit active transport (measures passive binding).

  • Termination: Aspirate media and immediately wash 3x with ice-cold PBS .

  • Harvest: Detach cells with trypsin-free dissociation buffer (e.g., Accutase) to protect surface proteins.

  • Analysis: Resuspend in cold PBS + 1% BSA. Analyze on a Flow Cytometer (Excitation: 355 nm or 375 nm laser; Emission filter: 450/50 BP).

    • Note: If UV laser is unavailable, use the 405 nm laser, though efficiency may be lower.

Data Output: Plot Median Fluorescence Intensity (MFI) vs. Time . Subtract the 4°C MFI from the 37°C MFI to isolate the active transport component.

Core Protocol 2: Subcellular Localization

Determining where 6-AIQC accumulates reveals its pharmacological target potential (e.g., lysosomal trapping of weak bases).

Reagents:

  • MitoTracker Deep Red (Mitochondrial marker).

  • LysoTracker Red DND-99 (Lysosomal marker).

  • Hoechst 33342 (Nuclear marker).

  • Glass-bottom dishes (35 mm, No. 1.5 coverglass).

Procedure:

  • Co-Staining:

    • Incubate cells with 100 nM MitoTracker Deep Red or 50 nM LysoTracker Red for 30 minutes at 37°C.

    • Wash 2x with warm HBSS.

  • Probe Addition: Add 10 µM 6-AIQC in HBSS and incubate for 30-60 minutes.

    • Critical: Do not fix cells. 6-AIQC is a small molecule and will wash out upon fixation/permeabilization. Live cell imaging is mandatory.

  • Nuclear Counterstain: Add Hoechst 33342 (1 µg/mL) for the final 10 minutes.

  • Microscopy Settings (Confocal):

    • Track 1 (6-AIQC): Ex 405 nm / Em 450-500 nm (Cyan).

    • Track 2 (Mito/Lyso): Ex 633 nm / Em 650-700 nm (Red).

    • Track 3 (Hoechst): Ex 355 nm / Em 420-460 nm (Blue).

    • Sequential Scanning: Use line-switching to prevent bleed-through between the Hoechst and 6-AIQC channels.

Diagram: Putative Uptake & Trafficking Pathways

This diagram illustrates potential entry routes and intracellular fates based on the amino-isoquinoline structure.

CellPathway cluster_extra Extracellular Environment (pH 7.4) cluster_mem Plasma Membrane cluster_cyto Cytoplasm (pH 7.2) cluster_organelles Organelle Partitioning AIQC_out 6-AIQC (Zwitterion) LAT1 LAT1 / SLC7A5 (Amino Acid Transporter) AIQC_out->LAT1 Substrate? Diffusion Passive Diffusion (Concentration Gradient) AIQC_out->Diffusion Slow AIQC_in 6-AIQC (Free) LAT1->AIQC_in Diffusion->AIQC_in Lysosome Lysosome (pH 4.5) (Protonation/Trapping) AIQC_in->Lysosome Ion Trapping Mitochondria Mitochondria (Potential Dependent) AIQC_in->Mitochondria Lipophilic Cation?

Figure 2: Putative cellular trafficking mechanisms. The zwitterionic nature suggests potential transport via Large Neutral Amino Acid Transporter 1 (LAT1) or passive diffusion, followed by lysosomal sequestration due to the basic isoquinoline nitrogen.

Mechanistic Elucidation (Transporter Identification)

To prove how the molecule enters, use competitive inhibition. This is crucial for drug development to predict drug-drug interactions (DDIs).

Inhibitor / CompetitorTarget TransporterConcentrationExpected Outcome if Involved
BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)LAT1 (SLC7A5)5 - 10 mMReduced Uptake
Probenecid OATs / MRPs1 mMReduced Uptake / Increased Retention
L-Tryptophan Amino Acid Transporters5 mM (Excess)Reduced Uptake (Competition)
Rotenone / NaN3 ATP Depletion10 µM / 10 mMReduced Uptake (Active Transport)

Protocol: Pre-incubate cells with the inhibitor for 30 minutes before adding 6-AIQC. Compare fluorescence intensity to the vehicle control.

References

  • BenchChem. (2025).[1] Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 6-Aminoisoquinoline.[3][4] National Library of Medicine. Retrieved from

  • Tebu-Bio. (2026). Amino acid & Cystine Uptake Tools for Cancer Metabolism. Retrieved from

  • Meeusen, et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311.[5] Retrieved from

  • Acharya, et al. (2009).[6] Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery, 16(8). Retrieved from

Sources

Application

Application Note: In Vivo Evaluation of 6-Aminoisoquinoline-3-Carboxylic Acid as a Novel HIF-Prolyl Hydroxylase Inhibitor

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Mechanistic Guide & Self-Validating Experimental Protocol Abstract & Scope The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Mechanistic Guide & Self-Validating Experimental Protocol

Abstract & Scope

The development of small-molecule stabilizers of Hypoxia-Inducible Factor (HIF) has revolutionized the therapeutic landscape for renal anemia and ischemic diseases. Isoquinoline-3-carboxylic acid derivatives are widely recognized as potent inhibitors of HIF prolyl hydroxylase domain (PHD) enzymes[1]. Within this chemical class, 6-Aminoisoquinoline-3-carboxylic acid serves as a highly active pharmacophore. This application note provides a comprehensive, field-proven framework for evaluating the in vivo efficacy of this compound, focusing on causality in model selection, self-validating experimental designs, and rigorous tissue-handling protocols required for accurate molecular readouts.

Mechanistic Rationale: The Causality of Target Engagement

To design an effective animal study, one must first understand the precise molecular interactions of the test compound. HIF-PHD enzymes act as cellular oxygen sensors; in the presence of oxygen, they utilize iron (Fe²⁺) and 2-oxoglutarate (2-OG) to hydroxylate proline residues on HIF-α subunits, targeting them for rapid proteasomal degradation[2].

6-Aminoisoquinoline-3-carboxylic acid functions as a competitive 2-OG mimetic. The causality of its efficacy relies on a dual-interaction mechanism:

  • Salt Bridge Formation: The carboxylic acid moiety at the C3 position anchors the molecule by forming a salt bridge with the conserved arginine residue in the PHD active site.

  • Metal Chelation: The heterocyclic nitrogen and the adjacent structural elements coordinate the catalytic Fe²⁺ ion, displacing water and preventing the activation of oxygen[2].

The addition of the 6-amino group alters the electrostatic profile of the isoquinoline core, offering unique hydrogen-bonding interactions that can enhance binding affinity and alter pharmacokinetic clearance compared to first-generation inhibitors. By inhibiting PHD, the compound stabilizes HIF-1α and HIF-2α, driving the nuclear translocation and transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF)[1].

HIF_PHD_Pathway O2 Normoxia (O2) PHD HIF-Prolyl Hydroxylase (PHD) (Fe2+, 2-OG Dependent) O2->PHD Co-substrate HIF HIF-1α / HIF-2α PHD->HIF Hydroxylates Stabilization HIF-α Stabilization PHD->Stabilization Inhibition prevents degradation Degradation Proteasomal Degradation HIF->Degradation VHL-mediated Drug 6-Aminoisoquinoline-3-carboxylic acid (Competitive 2-OG Mimic) Drug->PHD Chelates Fe2+ / Blocks Active Site Transcription Erythropoiesis & Angiogenesis (EPO, VEGF Transcription) Stabilization->Transcription Nuclear Translocation

Diagram 1: Mechanism of action of 6-Aminoisoquinoline-3-carboxylic acid on the HIF-PHD pathway.

Animal Model Selection: The 5/6 Nephrectomy CKD Model

While wild-type mice can demonstrate EPO induction, they do not accurately reflect the pathophysiology of Chronic Kidney Disease (CKD), where endogenous EPO-producing peritubular fibroblasts are damaged.

The 5/6 Nephrectomy (Nx) Murine Model is the gold standard for testing HIF-PHD inhibitors. By surgically removing one kidney and ligating the poles of the contralateral kidney, researchers induce progressive glomerulosclerosis and tubulointerstitial fibrosis. This results in a profound, stable uremic anemia, providing a rigorous background to test the erythropoietic rescue capabilities of 6-Aminoisoquinoline-3-carboxylic acid.

Self-Validating Experimental Protocol

A self-validating protocol ensures that every step contains internal checks to prevent false positives or artifacts, particularly critical when measuring highly unstable proteins like HIF-1α.

Phase 1: Surgical Induction & The "Validation Gate"
  • Surgery (Week 1-2): Perform a two-stage 5/6 nephrectomy on 8-week-old male C57BL/6 mice.

    • Stage 1: Unilateral left nephrectomy.

    • Stage 2 (7 days later): Resection of the upper and lower poles of the right kidney (removing ~2/3 of the mass).

  • The Validation Gate (Week 4): Allow 2 weeks for uremia and anemia to develop. Perform a baseline retro-orbital blood draw.

    • Causality Check:Only include mice with a Hematocrit (Hct) ≤ 32% and Blood Urea Nitrogen (BUN) ≥ 40 mg/dL. Excluding non-anemic mice prevents baseline variance from masking the drug's efficacy.

InVivoWorkflow cluster_validation Self-Validating Gate A Week 0 Acclimation B Week 1-2 5/6 Nephrectomy A->B C Week 4 Baseline Hct Check B->C D Week 5-8 Oral Dosing (PO) C->D E Week 8 Endpoint Analysis D->E

Diagram 2: Self-validating 8-week workflow for the murine 5/6 nephrectomy CKD anemia model.

Phase 2: Formulation and Dosing

Isoquinoline-3-carboxylic acids typically exhibit low aqueous solubility.

  • Formulation: Suspend 6-Aminoisoquinoline-3-carboxylic acid in a vehicle of 0.5% Methylcellulose (MC) and 0.1% Tween-80 in sterile water. Sonicate for 15 minutes until a uniform suspension is achieved.

  • Administration: Administer via oral gavage (PO) at 10 mg/kg and 30 mg/kg.

  • Dosing Schedule: Dose three times weekly (TIW) for 4 weeks. Rationale: Intermittent dosing mimics the clinical administration of PHD inhibitors, allowing HIF levels to return to baseline between doses, thereby preventing excessive polycythemia and off-target angiogenic toxicity.

Phase 3: Tissue Harvesting & Molecular Readouts (Critical Step)

HIF-1α has a half-life of less than 5 minutes in normoxic conditions. Standard tissue harvesting will result in complete degradation of the target protein, leading to false-negative Western blots.

  • Snap-Freezing: Euthanize the animal via cervical dislocation. Within 30 seconds , excise the remnant kidney, bisect it, and immediately submerge it in liquid nitrogen.

  • Lysis Buffer: Homogenize the tissue directly in boiling SDS lysis buffer containing protease inhibitors and 1 mM Dimethyloxalylglycine (DMOG, a pan-PHD inhibitor) to prevent ex vivo degradation during processing.

  • Blood Collection: Collect terminal blood via cardiac puncture into EDTA tubes for Complete Blood Count (CBC) and plasma isolation for EPO ELISA.

Quantitative Data Presentation

To establish trustworthiness, benchmark the test compound against a known clinical standard. Roxadustat (FG-4592), a well-characterized isoquinoline-3-carboxylic acid derivative[2], should be used as a positive control.

Table 1: Expected Pharmacodynamic Readouts in the 5/6 Nx CKD Model (Week 8 Endpoint)

Experimental GroupDose (PO, TIW)Expected Hematocrit (%)Plasma EPO (pg/mL)Renal HIF-1α Expression (Fold Change)
Sham Control (Vehicle) 0 mg/kg45.0 - 50.0~ 501.0x (Basal)
CKD Model (Vehicle) 0 mg/kg25.0 - 30.0 (Anemic)< 300.5x (Suppressed)
CKD + 6-Amino-I3CA 10 mg/kg35.0 - 38.0> 1203.5x (Stabilized)
CKD + 6-Amino-I3CA 30 mg/kg40.0 - 44.0> 1805.0x (Highly Stabilized)
CKD + Roxadustat (Pos. Ctrl) 20 mg/kg40.0 - 45.0> 2005.5x (Highly Stabilized)

Interpretation: A successful assay will show a dose-dependent restoration of Hematocrit and plasma EPO levels, correlating directly with the stabilization of renal HIF-1α, proving on-target in vivo efficacy.

References

  • Advanced drug development and manufacturing - Patent 2511844 - EPO European Patent Office (EPO). Details the biochemical interactions of isoquinoline-3-carboxylic acids with prolyl hydroxylase binding sites. 3[3]

  • Process for making isoquinoline compounds - EP2872487B1 Google Patents. Describes the synthesis and application of substituted isoquinoline compounds for inhibiting HIF hydroxylase activity to treat ischemia and hypoxia. 1[1]

  • Hypoxia-inducible factor (HIF) pathway as target for doping purposes and mass spectrometric characterisation German Sport University Cologne (dshs-koeln.de). Outlines the structural mechanism of isoquinoline-3-carboxylic acid derivatives (e.g., FG-4592) as 2-oxoglutarate mimetics and their role in stimulating the complete erythropoietic machinery. 2[2]

Sources

Method

Application Note: HPLC Quantification of 6-Aminoisoquinoline-3-carboxylic Acid (6-AIQC)

Introduction & Chemical Context 6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) is a critical heterocyclic scaffold, prominently serving as a key intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) is a critical heterocyclic scaffold, prominently serving as a key intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Vadadustat .

The Analytical Challenge: Amphoterism

The molecule poses specific chromatographic challenges due to its zwitterionic nature . It contains:

  • Basic Moiety: The primary amine at position 6 and the isoquinoline nitrogen (pKa ~4-5 for the ring nitrogen, ~9-10 for the primary amine).

  • Acidic Moiety: The carboxylic acid at position 3 (pKa ~3-4).

At neutral pH, the molecule exists in an equilibrium of charged states, leading to poor retention, peak broadening, and split peaks on standard C18 columns. This protocol utilizes pH-controlled ion suppression to ensure robust quantification.

Method Development Strategy (The "Why")

To achieve a self-validating system, we must control the ionization state. We employ a "Acidic Suppression" strategy :

  • Target pH: 2.5 – 3.0.

  • Mechanism: At pH 2.5, the carboxylic acid is protonated (neutral), and the amines are protonated (cationic). This eliminates the zwitterionic repulsion and allows the hydrophobic isoquinoline core to interact with the stationary phase.

  • Stationary Phase Selection: A standard C18 column often suffers from "silanol tailing" with cationic amines. We utilize a Base-Deactivated (Endcapped) C18 or a Pentafluorophenyl (PFP) column for enhanced selectivity of the aromatic ring.

Decision Logic Visualization

The following diagram illustrates the critical decision pathways for method selection based on the analyte's behavior.

MethodLogic Start Analyte: 6-AIQC (Amphoteric) Check_pH Select Mobile Phase pH Start->Check_pH Path_Acid Acidic (pH 2.0 - 3.0) Check_pH->Path_Acid Preferred Path_Neut Neutral (pH 7.0) Check_pH->Path_Neut Avoid Result_Acid State: Cationic (+) COOH = Neutral Good Retention on C18 Path_Acid->Result_Acid Result_Neut State: Zwitterionic (+/-) Poor Retention Split Peaks Path_Neut->Result_Neut Col_Select Column Selection Result_Acid->Col_Select Final_Method Final Protocol: Phosphate Buffer pH 2.5 Endcapped C18 Col_Select->Final_Method

Caption: Logic flow for selecting the acidic mobile phase strategy to overcome zwitterionic peak distortion.

Protocol A: Standard QC Method (UV-Detection)

This method is designed for purity analysis of starting materials and quantification in bulk drug substances. It prioritizes robustness and peak shape.

Reagents & Materials
  • Reference Standard: 6-Aminoisoquinoline-3-carboxylic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), 85% Orthophosphoric Acid (
    
    
    
    ).
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18). Note: High surface coverage is required to minimize silanol interactions.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5Suppresses COOH ionization; buffers amine effects.
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic isoquinolines.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and peak symmetry.
Injection Volume 5 - 10 µLDependent on sensitivity requirements.
Detection UV @ 245 nm (Primary)UV @ 320 nm (Secondary)245 nm targets the core ring; 320 nm is more specific to the conjugated system.
Mode Isocratic or GradientSee Table 3.3 below.
Gradient Program

For complex mixtures (e.g., reaction monitoring), use a gradient. For pure substance assay, an isocratic hold at 15-20% B is often sufficient.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
12.01090
12.1955
17.0955
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 6-AIQC in 10 mL of Methanol/Water (50:50 v/v) . Note: Do not use pure acetonitrile for dissolution as solubility may be limited.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.

Protocol B: High-Sensitivity Method (Fluorescence)

Isoquinoline derivatives often exhibit native fluorescence. This method is suitable for trace impurity analysis or pharmacokinetic (PK) studies .

Conditions
  • Column: Phenyl-Hexyl or PFP (Pentafluorophenyl). These phases offer unique pi-pi interactions with the isoquinoline ring.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.[1][2][3][4][5] Volatile buffer required for MS compatibility if needed.

  • Detection: Fluorescence (FLD).

    • Excitation: 250 nm

    • Emission: 410 nm (Typical for amino-isoquinolines; perform a spectral scan to optimize).

System Suitability & Validation

To ensure the method is "self-validating," the following criteria must be met before every sample set.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

Amine interaction with silanols. Add 0.1% Triethylamine (TEA) to buffer or lower pH.
Theoretical Plates (

)

Column aging or dead volume issues. Check connections.
Precision (%RSD)

(n=5)
Injector issue or pump pulsation.
Resolution (

)

(from nearest impurity)
Adjust gradient slope or change organic modifier (MeOH vs MeCN).
Experimental Workflow Diagram

Workflow Sample Sample (Solid/Plasma) Prep Extraction/Dilution (50:50 MeOH:H2O) Sample->Prep Filter Filtration (0.22 µm PVDF) Prep->Filter HPLC HPLC Separation (C18, pH 2.5) Filter->HPLC Detect Detection (UV 245nm / FLD) HPLC->Detect Data Quantification (Area vs. Std) Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data quantification.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: The 6-amino group interacts with residual silanol groups on the silica support.

  • Solution: Ensure the pH is

    
    . If tailing persists, add 5 mM Triethylamine (TEA)  to the mobile phase as a competitive base, or switch to a "Hybrid Particle" column (e.g., Waters XBridge).
    
Issue: Retention Time Drift
  • Cause: pH instability.

  • Solution: 6-AIQC is sensitive to pH changes near its pKa. Ensure the phosphate buffer is precisely adjusted to pH 2.50 using a calibrated pH meter before adding the organic solvent.

Issue: Low Sensitivity
  • Cause: Incorrect wavelength selection.

  • Solution: While 254 nm is standard, the conjugated isoquinoline system may have a higher molar absorptivity at 310-330 nm . Run a UV scan (190-400 nm) using a DAD (Diode Array Detector) to identify the Lambda max (

    
    ).
    

References

  • Vertex Pharmaceuticals. (2021). Method for preparing vadadustat and intermediate thereof (WO2021179540A1). Google Patents. Link

  • National Institutes of Health (NIH). (2024). Quantification of the Plasma Concentration of Vadadustat by HPLC-UV. PubMed. Link

  • Mishra, A., et al. (2023).[6] Robust RP-HPLC Method for Vadadustat: Development, Validation, Stability. Scilit. Link

  • PubChem. (2025).[7] 6-Aminoisoquinoline Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[8][9][10] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Link

Sources

Application

Application Note: Formulation Strategies for 6-Aminoisoquinoline-3-carboxylic Acid in In Vivo Studies

Introduction & Compound Analysis 6-Aminoisoquinoline-3-carboxylic acid represents a challenging class of "brick-dust" molecules often encountered in early drug discovery. As a scaffold used in the synthesis of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

6-Aminoisoquinoline-3-carboxylic acid represents a challenging class of "brick-dust" molecules often encountered in early drug discovery. As a scaffold used in the synthesis of kinase inhibitors (e.g., Rho-kinase) and glaucoma therapeutics (e.g., Netarsudil intermediates), its formulation for in vivo pharmacokinetics (PK) or efficacy studies requires navigating its amphoteric (zwitterionic) nature.

The Physicochemical Challenge

This molecule contains three distinct functional zones that dictate its solubility profile:

  • Isoquinoline Core: Highly lipophilic, planar, and prone to

    
    -
    
    
    
    stacking (poor aqueous solubility).
  • 3-Carboxylic Acid (

    
    ):  Acts as a proton donor.
    
  • Isoquinoline Nitrogen (

    
    ):  Acts as a proton acceptor. The 6-amino group is electron-donating, slightly elevating the basicity of the ring nitrogen compared to unsubstituted isoquinoline.
    

The Zwitterion Trap: At pH ranges between 3.5 and 6.0, the molecule likely exists as a zwitterion (neutral net charge), leading to minimum solubility (isoelectric precipitation). To achieve therapeutic concentrations (


 mg/mL) for IV or IP dosing, we must push the equilibrium toward the anionic form  (pH > 7.5) or cationic form  (pH < 2.0), or encapsulate the lipophilic core.

Pre-Formulation: Solubility Profiling

Before attempting animal studies, you must empirically determine the "Solubility U-Curve." Do not rely on calculated LogP alone.

Protocol 1: pH-Dependent Solubility Screen

Objective: Determine the optimal pH window for stable solution formulation.

Materials:

  • Compound (Micronized)[1]

  • Buffers: 0.1N HCl (pH 1), Acetate (pH 4.5), Phosphate (pH 7.4), Borate/NaOH (pH 9).

  • HPLC or UV-Vis Spectrophotometer.

Method:

  • Excess Addition: Add 5 mg of compound to 500

    
    L of each buffer in 1.5 mL Eppendorf tubes.
    
  • Equilibration: Vortex for 2 minutes, then shake at 37°C for 4 hours.

  • Filtration: Centrifuge at 13,000 rpm for 5 minutes. Filter supernatant using 0.22

    
    m PTFE filters.
    
  • Analysis: Dilute filtrate 100x in MeOH and quantify via UV-Vis (approx.

    
     240-260 nm).
    

Typical Expected Data (Representative):

Solvent SystempHPredicted StateSolubility EstimateSuitability
0.1N HCl 1.2Cationic (

)
High (>10 mg/mL)IV/PO (Risk of phlebitis)
Acetate Buffer 4.5Zwitterionic (

)
Very Low (<0.1 mg/mL)Avoid
PBS 7.4Mixed/AnionicLow-Mod (0.5 - 1 mg/mL)Risky (Precipitation)
Tris/NaOH 9.0Anionic (

)
Moderate (>5 mg/mL)IP/PO
20% Captisol® 7.0EncapsulatedHigh (>20 mg/mL)Ideal for IV

Vehicle Selection Strategy

Use the following decision tree to select the appropriate vehicle based on your target route of administration and required concentration.

FormulationDecision Start Start: 6-Aminoisoquinoline-3-COOH Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO CheckSol Solubility > 2 mg/mL at pH 7.4? IV->CheckSol Dose Dose Requirement PO->Dose Saline Use 0.9% Saline CheckSol->Saline Yes Complex Use 20% SBE-beta-CD (Captisol) CheckSol->Complex No (Preferred) Cosolvent Use 5% DMSO + 40% PEG400 + Saline Complex->Cosolvent If CD fails LowDose Low Dose (<10 mg/kg) Dose->LowDose HighDose High Dose (>10 mg/kg) Dose->HighDose SolutionPO Solution: PEG400/Water (50:50) LowDose->SolutionPO SuspensionPO Suspension: 0.5% MC + 0.1% Tween 80 HighDose->SuspensionPO

Figure 1: Decision Matrix for Vehicle Selection. SBE-


-CD is prioritized for IV to minimize hemolysis and precipitation risks.

Detailed Formulation Protocols

Protocol A: "The Gold Standard" IV Solution (SBE- -CD)

Rationale: Sulfobutylether-


-cyclodextrin (SBE-

-CD, e.g., Captisol®) forms an inclusion complex with the hydrophobic isoquinoline core, shielding it from water while the exterior sulfobutyl groups ensure high aqueous solubility. This avoids extreme pH shifts that cause phlebitis.

Target Concentration: 5 mg/mL - 10 mg/mL pH: 7.0 - 7.4

  • Preparation of Vehicle:

    • Weigh 20 g of SBE-

      
      -CD.
      
    • Dissolve in 80 mL of WFI (Water for Injection) or 0.9% Saline.

    • Stir until clear. Adjust volume to 100 mL (20% w/v solution).

  • Drug Solubilization:

    • Weigh required amount of 6-Aminoisoquinoline-3-carboxylic acid.

    • Add slowly to the 20% SBE-

      
      -CD solution while vortexing.
      
    • Critical Step: If the solution remains cloudy, adjust pH to 8.0 using 1N NaOH to ionize the carboxylic acid (forming the salt in situ), then back-titrate carefully to pH 7.4 using 0.1N HCl. The cyclodextrin will maintain solubility as the pH returns to neutral.

  • Sterilization:

    • Filter through a 0.22

      
      m PVDF or PES syringe filter.
      
    • Note: Do not use Nylon filters if the pH is acidic, though PES is generally safer for protein-binding concerns.

Protocol B: High-Dose Oral Suspension

Rationale: For toxicology or efficacy studies requiring high doses (>50 mg/kg), a solution is often impossible. A homogeneous suspension ensures accurate dosing.

Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in water.

  • Wetting: Weigh the compound into a mortar. Add Tween 80 (neat) dropwise and triturate (grind) with a pestle to wet the hydrophobic surface.

  • Dispersion: Add a small volume of 0.5% Methylcellulose solution. Grind until a smooth paste is formed (no clumps).

  • Dilution: Transfer paste to a volumetric flask/vial. Rinse mortar with remaining Methylcellulose solution to reach final volume.

  • Homogenization: Vortex or sonicate for 10 minutes before dosing.

Quality Control & Stability (Self-Validating System)

To ensure the "Trustworthiness" of your data, every formulation batch must undergo a "Crash Test."

The 10x Dilution Test (Simulating Injection)

Before injecting into a tail vein, you must simulate the bloodstream environment.

  • Take 10

    
    L of your final IV formulation.
    
  • Add to 990

    
    L of PBS (pH 7.4) in a clear glass vial (simulating blood dilution).
    
  • Observation:

    • Clear: Safe for IV.

    • Cloudy/Precipitate:UNSAFE. The compound will precipitate in the vein, causing embolism or local toxicity.

    • Remediation:[2] If it precipitates, increase Cyclodextrin concentration (up to 30%) or lower the drug concentration.

References

  • MedChemExpress. SBE-β-CD Protocol and Solubility Guidelines. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Sigma-Aldrich. Solubility Enhancement: Improving Bioavailability of Solid Formulations. Retrieved from

  • PubChem. 6-Aminoisoquinoline Compound Summary. National Library of Medicine. Retrieved from

  • European Pharmaceutical Review. Novel excipients for solubility enhancement (Apisolex/Cyclodextrins). Retrieved from

Sources

Method

Application Note: 6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) as a Molecular Probe

This Application Note and Protocol guide details the use of 6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) as a molecular probe.[1][2] While often utilized as a high-value intermediate in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) as a molecular probe.[1][2] While often utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., ROCK, CK2) and PARP inhibitors, its intrinsic fluorescent properties and bifunctional chemical handles (amine and carboxylic acid) make it a powerful scaffold for designing fluorescent biosensors and affinity-based probes .[1][2]

[1][2]

Abstract & Technical Overview

6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) is a bifunctional heteroaromatic scaffold characterized by a rigid isoquinoline core, an electron-donating primary amine at position 6, and a modifiable carboxylic acid at position 3.[1][2]

Unlike its quinoline isomer (used in the AccQ-Tag reagent), the isoquinoline structure offers distinct electronic properties, often resulting in higher quantum yields and distinct solvatochromic behavior.[1][2] It serves two primary roles in molecular probing:

  • Fluorescent Scaffold: The 6-amino group acts as an auxochrome, imparting intrinsic fluorescence (typically blue-green) that is sensitive to the local environment (polarity/pH).[1][2]

  • Pharmacophore Probe: The isoquinoline-3-carboxylic acid motif mimics the nicotinamide pharmacophore, making it a competitive ligand for ATP-binding sites in kinases (e.g., Rho-associated protein kinase) and NAD+ binding sites in PARP enzymes.[1][2]

Physicochemical Properties[1][2][3][4]
PropertyValueNotes
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Solubility DMSO, DMF, 0.1 M NaOHPoor solubility in neutral water; requires pH adjustment or organic co-solvent.[1][2]
Excitation Max (λex) ~340–360 nmSolvent dependent (Blue shift in non-polar solvents).[1][2]
Emission Max (λem) ~450–520 nmExhibits positive solvatochromism (red shift in polar solvents).[1][2]
pKa ~4.5 (COOH), ~3.8 (Isoquinoline N)Values are approximate based on isoquinoline analogs.[1][2]

Mechanism of Action & Probe Design

Fluorescence Mechanism

6-AIQC functions as a "Turn-On" or "Environment-Sensitive" probe.[1][2] The intramolecular charge transfer (ICT) from the 6-amino group to the electron-deficient isoquinoline ring is modulated by:

  • Conjugation: Derivatization of the 3-COOH group (e.g., to an amide) alters the electron-withdrawing strength, tuning the emission wavelength.[1][2]

  • Binding Events: When the probe binds to a hydrophobic protein pocket (e.g., a kinase active site), water is excluded, typically causing a hypsochromic shift (blue shift) and an increase in quantum yield.[1][2]

Pharmacophore Targeting

The 3-carboxylic acid moiety allows for the synthesis of Affinity Probes .[1][2] By converting the acid to an amide or ester, researchers can attach:

  • Photo-affinity labels (e.g., diazirines) to map binding sites.[1][2]

  • Biotin for pull-down assays.[1][2]

  • Peptides to create fluorogenic protease substrates.[1][2]

Structural Logic Diagram

The following diagram illustrates the functional logic of 6-AIQC as a probe scaffold.

G AIQC 6-Aminoisoquinoline-3-COOH (Core Scaffold) Amine 6-Amino Group (Auxochrome) AIQC->Amine Acid 3-Carboxylic Acid (Conjugation Handle) AIQC->Acid Fluorescence Intrinsic Fluorescence (ICT State) Amine->Fluorescence Donates e- Targeting Target Binding (Kinase/PARP) Acid->Targeting Mimics Nicotinamide NHS NHS-Ester Activation Acid->NHS EDC/NHS Bioconjugate Peptide/Protein Labeling NHS->Bioconjugate + R-NH2 Bioconjugate->Fluorescence Environment Sensitivity

Caption: Functional map of 6-AIQC showing the roles of its chemical moieties in fluorescence generation and bioconjugation.

Experimental Protocols

Protocol A: Preparation of 6-AIQC Stock Solution

Critical Step: 6-AIQC has limited solubility in neutral aqueous buffers.[1][2] Proper solubilization is essential for consistent results.

Materials:

  • 6-Aminoisoquinoline-3-carboxylic acid (Solid)[1][2]

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF[1][2]

  • 1.0 M NaOH (optional for aqueous stock)[1][2]

Procedure:

  • Weighing: Weigh 1.88 mg of 6-AIQC into a microcentrifuge tube.

  • Solubilization (Organic): Add 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution . Vortex vigorously for 1 minute.[1][2] Sonicate for 5 minutes if particles persist.

  • Solubilization (Aqueous - Alternative): If organic solvents must be avoided, dissolve 1.88 mg in 100 µL of 0.1 M NaOH (fully soluble as the carboxylate salt), then dilute to 1.0 mL with PBS. Note: The fluorescence properties may differ in the deprotonated state.[1][2]

  • Storage: Aliquot into light-protective (amber) tubes and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: Activation and Bioconjugation (Protein Labeling)

This protocol describes converting 6-AIQC into an NHS-ester probe to label lysine residues on a target protein (e.g., BSA or a Kinase).[1][2]

Reagents:

  • 6-AIQC Stock (10 mM in DMSO)[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2]

  • NHS (N-Hydroxysuccinimide)[1][2]

  • Reaction Buffer: 0.1 M MES, pH 6.0 (for activation)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[1][2]

Workflow:

  • Activation (In-situ NHS Ester Formation):

    • Mix 100 µL of 6-AIQC stock (1 µmol) with 100 µL of DMSO containing 2 µmol EDC and 2 µmol NHS.

    • Incubate at Room Temperature (RT) for 30 minutes with gentle agitation.

    • Checkpoint: The solution now contains the reactive 6-AIQC-NHS ester .[1][2]

  • Conjugation:

    • Dissolve the target protein (1 mg/mL) in Conjugation Buffer (pH 8.3).[1][2] Ensure the buffer is amine-free (no Tris).

    • Add the activated 6-AIQC-NHS solution to the protein at a molar excess of 10:1 (Probe:Protein).[1][2]

    • Incubate for 2 hours at RT in the dark.

  • Purification:

    • Remove excess unreacted probe using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.[1][2]

    • Collect the flow-through (Labeled Protein).[1][2]

  • Validation:

    • Measure Absorbance at 280 nm (Protein) and 350 nm (Probe).[1][2]

    • Calculate Degree of Labeling (DOL) using the extinction coefficient of 6-AIQC (approx.[1][2] ε₃₅₀ = 5,000 M⁻¹cm⁻¹, verify experimentally).[1][2]

Protocol C: Kinase Binding Assay (Fluorescence Polarization)

If using 6-AIQC as a pharmacophore probe (e.g., for Rho Kinase), use this protocol to assess binding affinity.[1][2]

Concept: 6-AIQC is a small molecule.[1][2] Upon binding to a large kinase, its rotational diffusion slows, increasing Fluorescence Polarization (FP).[1][2]

Materials:

  • Purified Kinase (e.g., ROCK1, CK2)[1][2]

  • 6-AIQC Probe (Free acid or specific derivative)[1][2]

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100.[1][2]

  • Black 384-well microplate.[1][2]

Procedure:

  • Titration: Prepare a serial dilution of the Kinase (0 nM to 10 µM) in Assay Buffer.[1][2]

  • Probe Addition: Add 6-AIQC to a fixed final concentration of 50 nM in all wells.

  • Equilibration: Incubate for 30 minutes at RT in the dark.

  • Measurement: Read FP on a multimode plate reader.

    • Excitation: 350 nm[1][2]

    • Emission: 480 nm[1][2]

    • G-factor: Calibrate using free probe (mP ~ 20-50).

  • Data Analysis: Plot mP vs. [Kinase]. Fit to a "One Site – Specific Binding" model to determine

    
    .[1][2]
    

Troubleshooting & Validation System

IssueRoot CauseCorrective Action
Precipitation in Buffer Low solubility of the neutral acid form.[1][2]Ensure stock is in DMSO.[1][2] Dilute into buffer slowly while vortexing. Keep final DMSO < 5%.[1][2]
Low Fluorescence Signal Fluorescence quenching or incorrect pH.[1][2]6-AIQC fluorescence is pH sensitive.[1][2] Ensure pH > 5.0. Check if the probe is self-quenching (reduce concentration).[1][2]
No Binding Observed Probe affinity is too low (Kd > 100 µM).[1][2]6-AIQC is a fragment. It may need derivatization (e.g., amide formation with a hydrophobic tail) to improve affinity for the kinase pocket.[1][2]
High Background Non-specific binding or impurities.[1][2]Use a detergent (0.01% Triton X-100) in the assay buffer.[1][2] Verify probe purity via HPLC.

Visual Workflow: Probe Synthesis & Application

Workflow Start Start: 6-AIQC Solid Solubilize Solubilize in DMSO (10 mM Stock) Start->Solubilize Decision Select Application Solubilize->Decision PathA Path A: Bioconjugation Decision->PathA Labeling PathB Path B: Binding Assay Decision->PathB Sensing Act Activate with EDC/NHS PathA->Act Dilute Dilute in Assay Buffer (50 nM) PathB->Dilute Conj Incubate with Protein (pH 8.3) Act->Conj Purify Desalting Column Conj->Purify Read Measure FP / Intensity Purify->Read AddTarget Add Kinase Titration Dilute->AddTarget AddTarget->Read

Caption: Operational workflow for using 6-AIQC in bioconjugation versus direct binding assays.

References

  • Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. Source: Bioorganic & Medicinal Chemistry Letters (2015).[1][2][3] Context: Establishes the isoquinoline-3-carboxylic acid scaffold as a bioactive pharmacophore. Link:[Link]

  • 6-aminoisoquinoline compounds (Patent US8455647B2). Source: Google Patents.[1][2] Context: Describes 6-aminoisoquinoline derivatives as Rho Kinase (ROCK) inhibitors.[1][2] Link:

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: ResearchGate (2016).[1][2] Context: Provides comparative data on the quinoline/isoquinoline carboxylic acid binding modes in kinases. Link:[Link][1][2]

  • PubChem Compound Summary for CID 588991 (6-Aminoisoquinoline). Source: National Center for Biotechnology Information.[1][2] Context: Physicochemical data and safety information for the core scaffold.[1][2] Link:[Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Aminoisoquinoline-3-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 6-Aminoisoquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Aminoisoquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. By understanding the causality behind each experimental step, you can enhance the robustness and reproducibility of your process.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific problems encountered during the synthesis of 6-Aminoisoquinoline-3-carboxylic acid and provides actionable solutions based on established chemical principles. A generalized synthetic approach involves a multi-step process, often beginning with a substituted benzaldehyde and culminating in the desired functionalized isoquinoline.

A plausible synthetic route starts from a suitable nitro-substituted precursor, which is then cyclized, functionalized, and finally reduced to afford the target 6-aminoisoquinoline structure. The following troubleshooting guide is structured around potential issues in such a multi-step synthesis.

Problem 1: Low Yield in the Initial Cyclization Step (e.g., Pomeranz-Fritsch type reaction)

Symptoms:

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material (e.g., substituted benzaldehyde or aminoacetaldehyde acetal).

  • The formation of multiple, difficult-to-separate side products is observed.

  • The overall yield of the cyclized isoquinoline core is below 40%.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The cyclization is an acid-catalyzed intramolecular electrophilic aromatic substitution.[1][2][3] The strength of the acid is critical to protonate the acetal and facilitate ring closure.

    • Solution: Ensure the use of a strong acid catalyst like concentrated sulfuric acid, polyphosphoric acid (PPA), or a mixture of sulfuric and hydrochloric acid.[1] The reaction may require heating. A temperature range of 90-140°C is often employed, but this must be optimized to prevent decomposition.[4]

  • Hydrolysis of Imine Intermediate: In a strong aqueous acid medium, the imine intermediate formed from the condensation of the aldehyde and amine can be susceptible to hydrolysis, reverting to the starting materials.[5] This equilibrium shift reduces the concentration of the species needed for cyclization.

    • Solution: Consider using a non-aqueous acid catalyst system or a Lewis acid such as trifluoroacetic anhydride.[2] Running the reaction under anhydrous conditions can significantly suppress the hydrolysis of the imine.

  • Steric or Electronic Hindrance: Electron-withdrawing groups on the benzaldehyde ring can deactivate the ring towards electrophilic substitution, hindering the cyclization step and requiring harsher conditions.[1]

    • Solution: For deactivated systems, stronger acid catalysis and higher reaction temperatures may be necessary. However, monitor the reaction closely for signs of charring or polymerization. If possible, consider a synthetic route where strongly deactivating groups are introduced after the isoquinoline core is formed.

Problem 2: Incomplete Reduction of the Nitro Group

Symptoms:

  • ¹H NMR or LC-MS analysis of the final product shows the presence of the 6-nitroisoquinoline-3-carboxylic acid intermediate.

  • The product has a yellowish tint, which is characteristic of nitro-aromatic compounds.

  • The reaction stalls, with no further consumption of the nitro-intermediate observed by TLC.

Potential Causes & Solutions:

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst used for hydrogenation can be poisoned by sulfur-containing impurities or other functional groups in the substrate.

    • Solution: Ensure the starting material is of high purity. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help drive the reaction to completion. Using a fresh, high-activity catalyst is also recommended.

  • Insufficient Hydrogen Pressure or Inefficient Mass Transfer: The reduction of an aromatic nitro group is a heterogeneous catalysis process that requires efficient contact between the substrate, hydrogen gas, and the catalyst surface.

    • Solution: Increase the hydrogen pressure, typically within the range of 0.5 to 2 MPa.[4][6] Ensure vigorous stirring to maintain the catalyst in suspension and facilitate the dissolution of hydrogen in the solvent. The reaction temperature can also be moderately increased (e.g., to 45-60°C) to improve reaction kinetics.[4]

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the substrate and be inert under the reaction conditions.

    • Solution: Solvents like methanol, ethanol, or tetrahydrofuran (THF) are commonly used for hydrogenation.[4][6] If solubility is an issue, a co-solvent system may be beneficial.

Problem 3: Difficulty in Product Purification and Isolation

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Multiple spots are observed on TLC even after initial purification attempts.

  • Recrystallization fails to yield a crystalline product of high purity.

Potential Causes & Solutions:

  • Presence of Persistent Impurities: Some side products formed during the synthesis may have similar polarity to the desired product, making separation by standard chromatography challenging.

    • Solution: A multi-step purification process is often effective.[4]

      • Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic 6-aminoisoquinoline product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 10% NaOH) and re-extract the product back into an organic solvent.[7]

      • Charcoal Treatment: For colored impurities, treatment with activated charcoal can be effective.[4]

      • Recrystallization: After the extractive workup, attempt recrystallization from a suitable solvent system. A solvent screen (e.g., ethanol/water, acetone/hexanes) may be necessary to find optimal conditions.

  • Product Instability: Amino-substituted isoquinolines can be sensitive to air and light, leading to the formation of colored degradation products.

    • Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the product from light. Store the final, purified compound under inert gas at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The cyclization step to form the isoquinoline core is often the most challenging and yield-determining step.[5] Traditional methods like the Pomeranz-Fritsch reaction can have variable yields depending on the substrate.[8][9] Careful optimization of the acid catalyst, temperature, and reaction time for this specific step is paramount. Ensuring high purity of the precursors for this step is also crucial to avoid side reactions and catalyst inhibition.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring most steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of triethylamine to reduce tailing of basic compounds) to achieve good separation between the starting material, intermediates, and the product. Staining with a UV lamp is typically sufficient for visualization. For more quantitative analysis and to confirm the mass of intermediates, LC-MS is the preferred method.

Q3: Are there alternative, more modern synthetic routes to consider?

A3: Yes, while classical named reactions are robust, modern transition-metal-catalyzed methods have been developed.[8][10] These can offer milder reaction conditions and broader substrate scopes. For example, palladium- or rhodium-catalyzed C-H activation and annulation reactions are powerful alternatives for constructing the isoquinoline scaffold.[10][11] However, these methods may require more specialized catalysts and ligands, and optimization can be complex.

Q4: What are the key safety precautions for this synthesis?

A4: Several safety considerations are critical:

  • Strong Acids: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • High Temperatures: Many steps may require heating to high temperatures.[4][7] Use a well-controlled heating mantle and ensure the glassware is free of defects.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Conduct hydrogenation in a designated area with proper ventilation and use a high-pressure reactor (autoclave) rated for the intended pressure. Ensure there are no ignition sources nearby.

Data & Protocols

Table 1: Critical Parameters for a Generic Multi-Step Synthesis
StepParameterRecommended RangeRationale & Key Considerations
1. Cyclization Temperature90 - 160 °C[4]Balance reaction rate with potential for thermal decomposition. Must be empirically optimized.
Acid CatalystH₂SO₄, PPA, HCl[1]Strong protic acids are required to drive the electrophilic aromatic substitution.
2. Chlorination ReagentPhenylphosphonic dichlorideUsed to convert dione intermediates to dichloro-isoquinolines.[12]
Temperature90 - 160 °C[12]Requires elevated temperatures to proceed efficiently.
3. Hydrogenation Catalyst5-10% Pd/CStandard catalyst for nitro group reduction and dehalogenation.[4]
H₂ Pressure0.5 - 2 MPa[4][6]Higher pressure increases hydrogen concentration in the solvent, accelerating the reaction.
Temperature25 - 60 °C[4]Mild heating can improve kinetics without promoting side reactions.
Protocol: Illustrative Hydrogenation of 1,3-Dichloro-6-nitroisoquinoline

This protocol is illustrative and based on general procedures for similar transformations.[4][12] It must be adapted and optimized for specific laboratory conditions and scales.

  • Reactor Setup: To a high-pressure autoclave, add 1,3-dichloro-6-nitroisoquinoline (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% relative to the substrate) under a stream of nitrogen.

  • Reaction Conditions: Seal the autoclave. Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).

  • Execution: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 45-50°C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by taking a sample (after safely depressurizing and purging the reactor) for LC-MS analysis.

  • Workup: After cooling to room temperature, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 6-aminoisoquinoline, which can then be subjected to further purification.

Visual Workflows

G cluster_start Precursors cluster_main Core Synthesis cluster_end Final Product Precursor Substituted Benzaldehyde + Amino Acetal Cyclization Acid-Catalyzed Cyclization Precursor->Cyclization Step 1 Intermediate Functionalized Isoquinoline Core (e.g., 6-Nitro) Cyclization->Intermediate Isoquinoline Formation Reduction Nitro Group Reduction (Hydrogenation) Intermediate->Reduction Step 2 Purification Purification (Extraction & Recrystallization) Reduction->Purification Crude Product FinalProduct 6-Aminoisoquinoline- 3-carboxylic acid Purification->FinalProduct >99% Purity

G Start Low Yield or Impure Product Detected CheckReaction Analyze by TLC/LC-MS: Incomplete Reaction? Start->CheckReaction CheckPurity Significant Side Products Formed? CheckReaction->CheckPurity No IncompleteYes Increase Temp/Time Increase Catalyst Load Check Reagent Purity CheckReaction->IncompleteYes Yes ImpureYes Re-evaluate Reaction Conditions (Temp, Conc.) Purify Starting Materials CheckPurity->ImpureYes Yes PurificationIssue Difficulty in Purification? CheckPurity->PurificationIssue No Success Optimized Process: High Yield & Purity IncompleteYes->Success ImpureYes->Success PurificationSol Implement Acid-Base Extraction Perform Solvent Screen for Recrystallization Use Charcoal Treatment PurificationIssue->PurificationSol Yes PurificationIssue->Success No PurificationSol->Success

References

  • Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press. Retrieved March 3, 2026, from [Link]

  • Pomeranz–Fritsch reaction. (2023). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). chem.libretexts.org. Retrieved March 3, 2026, from [Link]

  • Synthesis of isoquinoline MCQs With Answer. (2025, September 25). Pharmacy Freak. Retrieved March 3, 2026, from [Link]

  • Isoquinoline synthesis. (2010, May 6). organic-chemistry.org. Retrieved March 3, 2026, from [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis. (n.d.). SynArchive. Retrieved March 3, 2026, from [Link]

  • Pomeranz-Fritsch Reaction Mechanism. (2022, September 21). YouTube. Retrieved March 3, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC. Retrieved March 3, 2026, from [Link]

  • Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PrepChem.com. Retrieved March 3, 2026, from [Link]

  • Methods for the preparation of 6-aminoisoquinoline. (2018, July 5). Google Patents.
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved March 3, 2026, from [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2025, August 5). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Isoquinolines. (2015, November 20). Books Gateway. Retrieved March 3, 2026, from [Link]

  • The Preparation of 3-Aminoisoquinoline and Related Compounds. (n.d.). datapdf.com. Retrieved March 3, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

  • On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017, May 9). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002, November 15). PubMed. Retrieved March 3, 2026, from [Link]

  • Proposed reaction mechanism for the synthesis of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Purification of isoquinoline. (n.d.). Google Patents.
  • Isoquinoline synthesis. (n.d.). organic-chemistry.org. Retrieved March 3, 2026, from [Link]

  • Method for synthesizing 1-amino isoquinoline. (n.d.). Google Patents.
  • Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. (2015, October 15). PubMed. Retrieved March 3, 2026, from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016, September 2). ResearchGate. Retrieved March 3, 2026, from [Link]

Sources

Optimization

Purification of 6-Aminoisoquinoline-3-carboxylic acid by recrystallization

Technical Support Center: Purification of 6-Aminoisoquinoline-3-carboxylic acid Ticket Subject: Optimization of Recrystallization Protocols for Zwitterionic Heterocycles Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Aminoisoquinoline-3-carboxylic acid

Ticket Subject: Optimization of Recrystallization Protocols for Zwitterionic Heterocycles Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active[1][2]

Executive Summary

Purifying 6-Aminoisoquinoline-3-carboxylic acid presents a classic "solubility paradox" common to heterocyclic amino acids. This molecule exists as a zwitterion (inner salt) at neutral pH, resulting in high crystal lattice energy and poor solubility in standard organic solvents.[1][2]

This guide moves beyond generic recrystallization methods. It focuses on pH-swing precipitation (isoelectric focusing) and antisolvent crystallization , which are the only reliable methods for this specific chemotype.[1][2]

Module 1: The Chemical Logic (Pre-Experiment Analysis)

Before attempting purification, you must understand the ionization states that dictate solubility.[2]

pH StateDominant SpeciesChargeSolubility Profile
Acidic (pH < 2) Cationic (Ammonium/Isoquinolinium)(+)High (Water, MeOH)
Neutral (pH 4–6) Zwitterion (Neutral) (±)Very Low (Precipitates)
Basic (pH > 9) Anionic (Carboxylate)(-)High (Water, dilute NaOH)

Critical Risk Factors:

  • Oxidation: The 6-amino group is electron-rich and prone to oxidation (turning the product brown/black).[1][2][3][4] Mitigation: Work under Nitrogen/Argon.[1][2][3]

  • Decarboxylation: The 3-carboxylic acid position is susceptible to thermal decarboxylation if heated >150°C in acidic media.[2][4] Mitigation: Avoid prolonged boiling in high-boiling solvents (DMSO/DMF).[1][2][3][4]

Module 2: Standard Operating Procedures (SOPs)

Protocol A: The "Acid-Base Swing" (Recommended for Crude Purity <90%)

Best for removing non-zwitterionic organic impurities and inorganic salts.[1][2][3][4]

Reagents: 1M NaOH, 1M HCl, Activated Carbon (Norit®), Deionized Water.[1][2]

  • Dissolution: Suspend crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved (solution will be dark).

    • Why? Deprotonates the carboxylic acid, forming the soluble sodium salt.[2]

  • Filtration: Filter the alkaline solution through a Celite® pad to remove insoluble particulates.[2]

  • Carbon Treatment (Optional but Recommended):

    • Add activated carbon (5 wt% of crude mass).[2] Stir for 15 mins.

    • Filter again to remove carbon.[2] This removes oxidized polymeric impurities.[1][3]

  • Precipitation (The Critical Step):

    • Cool the filtrate to 5–10°C.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target: Stop exactly at pH 4.5 – 5.5 (the estimated isoelectric point).

    • Observation: A thick precipitate should form.[2]

  • Aging: Stir the slurry at 0°C for 1 hour to mature the crystals (Ostwald ripening).

  • Isolation: Filter via vacuum (Buchner funnel).[2] Wash cake with cold water (2x) followed by cold acetone (1x) to remove residual water.[1][2]

Protocol B: Thermal Recrystallization (For Purity >95%)

Best for polishing final crystal form.[1][2][3]

Solvent System: DMF / Water (Antisolvent method) or Ethanol / Water.[2]

  • Dissolution: Dissolve the solid in minimal hot DMF (Dimethylformamide) at 80°C.

    • Note: Do not exceed 100°C to prevent decarboxylation.[2]

  • Filtration: Hot filter if necessary.[2]

  • Crystallization:

    • Remove heat.[2]

    • Add hot Water dropwise until persistent turbidity is observed (Cloud Point).[2]

    • Add a few drops of DMF to clear the solution again.[2]

  • Cooling: Allow to cool slowly to room temperature, then chill to 4°C.

  • Isolation: Filter and wash with Ethanol.

Module 3: Visualization & Workflow

The following diagram illustrates the decision matrix for purification based on your crude material's state.

Recrystallization_Workflow Start START: Crude 6-Aminoisoquinoline-3-COOH CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity HighPurity Purity > 90%? CheckPurity->HighPurity SolubilityCheck Check Solubility in 1M NaOH HighPurity->SolubilityCheck No (Bulk Clean) ProtocolB PROTOCOL B: Thermal Recrystallization (DMF/H2O) HighPurity->ProtocolB Yes (Polishing) ProtocolA PROTOCOL A: Acid-Base Swing (Precipitation) SolubilityCheck->ProtocolA Soluble CarbonTreat Add Activated Carbon (Remove Color) SolubilityCheck->CarbonTreat Dark/Colored Solution PureCrystal High Purity Zwitterion Crystals ProtocolA->PureCrystal ProtocolB->PureCrystal CarbonTreat->ProtocolA

Figure 1: Decision Matrix for selecting the appropriate purification pathway based on crude purity and solubility.

Module 4: Troubleshooting Guide (Knowledge Base)

Issue #1: "I added acid, but no precipitate formed."

  • Root Cause A: You overshot the pH.[2] If you go below pH 3, the molecule protonates (cationic) and redissolves.[2]

  • Root Cause B: The solution is too dilute.[2]

  • Fix: Back-titrate with dilute NaOH to pH 5.0. If still no solid, concentrate the solution via rotary evaporation (water bath <50°C) to half volume and re-cool.

Issue #2: "The product is sticky/oily (oiling out)."

  • Root Cause: Impurities are lowering the melting point, or the cooling was too rapid.[2]

  • Fix: Re-dissolve by heating.[2] Add a "seed crystal" of pure material if available.[2] Cool very slowly (wrap the flask in foil/towel). Alternatively, use Protocol A (Acid-Base) instead of thermal recrystallization, as salts rarely oil out.[1][2][3]

Issue #3: "The crystals are brown/black." [2]

  • Root Cause: Oxidation of the 6-amino group (formation of azo or quinoid species).[1][2][4]

  • Fix: You must use Activated Carbon or Silica Thiol Scavengers during the hot filtration step.[2] Perform the crystallization under an inert atmosphere (Nitrogen balloon).

Issue #4: "Low Recovery Yield (<50%)."

  • Root Cause: Significant amount of product remains in the mother liquor due to the zwitterion's partial water solubility.[2]

  • Fix: Collect the mother liquor, concentrate it by 50%, and cool to 0°C for a "second crop." Note that the second crop usually has lower purity.[2]

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol/Hexane for recrystallization? A: Likely not.[2] This molecule is too polar for Hexane and likely not soluble enough in Ethanol alone.[2] You need a highly polar solvent (DMF, DMSO, Water) or an acid/base modifier.[1][2]

Q: What is the exact Isoelectric Point (pI)? A: While experimental values vary, calculated pI for aminoisoquinolines is typically between 4.5 and 5.5 .[2] You should empirically determine this by taking a small aliquot and testing precipitation across pH 4–7.[2]

Q: How do I dry the crystals? A: Dry under high vacuum (0.1 mbar) at 40–50°C. Ensure all water is removed, as hydrates are common with zwitterions.[2]

References

  • PubChem. (2025).[2][5] 6-Aminoisoquinoline Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Needham, T. E. (1970).[2][6] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2][6] [Link][1][2]

  • Albert, A., & Serjeant, E. P. (1984).[1][2] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[2] (Standard text for heterocyclic pKa determination).

Sources

Troubleshooting

Stability of 6-Aminoisoquinoline-3-carboxylic acid in DMSO solution

This guide serves as a specialized technical resource for the handling, stability, and analysis of 6-Aminoisoquinoline-3-carboxylic acid in DMSO (Dimethyl sulfoxide).[1] It is designed to move beyond basic datasheets, ad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the handling, stability, and analysis of 6-Aminoisoquinoline-3-carboxylic acid in DMSO (Dimethyl sulfoxide).[1] It is designed to move beyond basic datasheets, addressing the physicochemical nuances of amphoteric heterocycles in aprotic polar solvents.

[1]

Status Board: Stability Profile
ParameterStatusCritical Note
Solvent Compatibility High (DMSO)Soluble, but highly sensitive to water uptake (hygroscopicity).[1][2]
Chemical Stability Moderate Susceptible to N-oxidation (amine) and photodegradation.[1]
Storage Condition -20°C / Dark Store under inert gas (Argon/Nitrogen). Avoid repeated freeze-thaw.[1][2][3]
Max Shelf Life 6 Months In solution.[2] Solid state is stable for >2 years if desiccated.
Primary Risk Precipitation "Wet" DMSO causes the zwitterion to crash out.

Part 1: The Core Chemistry (Why Things Fail)

To troubleshoot effectively, you must understand the molecular behavior of 6-Aminoisoquinoline-3-carboxylic acid in DMSO.

The Zwitterion Trap

This molecule contains a basic primary amine (at C6) and an acidic carboxylic acid (at C3). In neutral aqueous solutions, it exists as a zwitterion (COO⁻ / NH₃⁺).

  • In Anhydrous DMSO: DMSO is a polar aprotic solvent. It solvates cations well but anions poorly. It disrupts the zwitterionic lattice, usually increasing solubility compared to water.

  • The Failure Mode: DMSO is hygroscopic .[3] If your stock solution absorbs atmospheric water (even 2-5%), the solvent character shifts.[1] The water restores the hydrogen-bonding network that favors the zwitterionic crystal lattice, causing the compound to precipitate unexpectedly.

The "Formaldehyde" Artifact

Industrial-grade or aged DMSO often contains trace amounts of formaldehyde (a decomposition product).

  • Mechanism: The primary amine on the isoquinoline ring is a nucleophile. It can react with trace formaldehyde to form hemiaminals or Schiff bases (imines).

  • Symptom: You observe a mass shift of +12 or +14 Da in your LC-MS data, or a gradual loss of potency.[1]

Part 2: Visualization of Degradation Pathways

The following diagram maps the specific chemical risks associated with storing this amine in DMSO.

DegradationPathways Compound 6-Aminoisoquinoline- 3-carboxylic acid DMSO_Dry Anhydrous DMSO Compound->DMSO_Dry Solubilization NOxide N-Oxide Formation (Brown Color) Compound->NOxide O2 + Light Imine Hemiaminal/Imine (Adduct) Compound->Imine Nucleophilic Attack DMSO_Wet DMSO + H2O (Hygroscopic uptake) DMSO_Dry->DMSO_Wet Atmospheric Exposure Precipitate Precipitation (Zwitterion Lattice) DMSO_Wet->Precipitate Anti-solvent Effect Oxidation Oxidative Stress (Light/Air) Oxidation->NOxide Formaldehyde HCHO Trace (DMSO impurity) Formaldehyde->Imine

Figure 1: Chemical stability map showing the three primary degradation vectors: Hygroscopic precipitation, Oxidative discoloration, and Trace aldehyde adducts.[1]

Part 3: Troubleshooting Guides & FAQs

Scenario A: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative degradation of the primary aromatic amine. Mechanism: Aromatic amines are electron-rich.[1] In the presence of dissolved oxygen and light, they undergo radical oxidation, forming azo-linkages or N-oxides, which are highly chromophoric (colored).[1]

Protocol: Rescue & Prevention

  • Immediate Action: Check purity via LC-MS. If purity is >95%, the color is likely due to trace impurities (highly colored even at low concentrations). The stock may still be usable for qualitative assays.

  • Prevention Step: Use degassed DMSO . Sparge your DMSO with Argon or Nitrogen for 15 minutes before dissolving the solid.

  • Storage: Store in amber glass vials . If using clear plastic, wrap in aluminum foil.

Scenario B: "The compound won't dissolve, or precipitates upon thawing."

Diagnosis: Water contamination in the DMSO (The "Wet DMSO" Effect).

Protocol: Solubilization Workflow

  • Sonicate: Place the vial in an ultrasonic bath at 40°C for 10-20 minutes. The heat breaks the crystal lattice; the sonication disperses aggregates.

  • Vortex: Vigorous vortexing for 60 seconds.

  • The "Dry" Test: If it fails to redissolve, your DMSO likely has >10% water content.

    • Fix: Add fresh, anhydrous DMSO to dilute the water (if concentration limits allow).

    • Avoid: Do not heat above 60°C, as this accelerates amine oxidation.

Scenario C: "I see a weird peak in LC-MS (+12 Da or +28 Da)."

Diagnosis: DMSO-related artifacts.

  • +12 Da: Formaldehyde Schiff base (Imine formation) – Common in old DMSO.

  • +16 Da: N-Oxidation (Oxygen insertion).[1]

  • +28 Da: Formylation (Reaction with formic acid, a DMSO breakdown product).

Protocol: Analytical Validation Run a "Blank" injection of your DMSO solvent alone. If the background noise is high, replace the solvent. For the compound, dilute in Acetonitrile:Water (1:1) immediately before injection to minimize on-column artifacts.

Part 4: Decision Tree for Stock Handling

Use this workflow to determine if your current stock solution is viable for experimentation.

StockDecision Start Evaluate DMSO Stock Visual Visual Inspection Start->Visual Clear Clear/Colorless Visual->Clear Colored Yellow/Brown Visual->Colored Cloudy Cloudy/Precipitate Visual->Cloudy LCMS Run LC-MS (Dilute in ACN/H2O) Clear->LCMS Colored->LCMS Sonicate Sonicate 40°C (15 mins) Cloudy->Sonicate PurityCheck Purity > 95%? LCMS->PurityCheck Sonicate->Clear Dissolved Discard DISCARD Re-synthesize Sonicate->Discard Persists Use PROCEED Use for Assay PurityCheck->Use Yes PurityCheck->Discard <80% Purify Repurify (Prep HPLC) PurityCheck->Purify 80-95%

Figure 2: Quality Control Decision Tree for assessing stock solution viability.

Part 5: Standard Operating Procedure (SOP)

Preparation of 10 mM Stock Solution
  • Weighing: Weigh the solid 6-Aminoisoquinoline-3-carboxylic acid into a glass vial (avoid polystyrene).

  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%, Water <0.005%).

    • Tip: Buy DMSO in small bottles (e.g., 10-25 mL) to ensure freshness. Once opened, DMSO absorbs water rapidly.

  • Dissolution: Add solvent to achieve 10 mM. Vortex immediately.

  • Aliquoting: Do not store the bulk bottle at -20°C.

    • Divide into single-use aliquots (e.g., 50 µL) in polypropylene PCR tubes or amber glass vials.

    • Seal tightly (Parafilm is recommended for long-term storage).[1]

  • Freezing: Snap-freeze in liquid nitrogen or dry ice before placing in -20°C or -80°C storage. This prevents "cryo-concentration" effects where the solute crashes out as the solvent slowly freezes.[1]

References

  • Way, L. (2014). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd.[3] Link

    • Context: Establishes the freezing point depression and solubility changes in DMSO caused by atmospheric w
  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Link

    • Context: Provides statistical data on the degradation rates of library compounds (including amines) in DMSO over time.
  • Ellson, R., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening. Link

    • Context: Details the kinetics of water uptake in DMSO plates and its impact on compound precipit
  • Balogh, G.T., et al. (2013). Chemical Stability of Screening Compounds in DMSO Solutions. in Assay Guidance Manual. Link

    • Context: Authoritative guide on oxidation and hydrolysis risks for specific functional groups in DMSO.

Sources

Optimization

Preventing degradation of 6-Aminoisoquinoline-3-carboxylic acid during storage

Technical Support Center: 6-Aminoisoquinoline-3-carboxylic Acid Stability & Storage Guide CAS Number: 1337879-46-5 Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol Executive Summary 6-Aminoisoquinoline-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Aminoisoquinoline-3-carboxylic Acid Stability & Storage Guide

CAS Number: 1337879-46-5 Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol

Executive Summary

6-Aminoisoquinoline-3-carboxylic acid is a bifunctional heterocyclic building block used primarily in the synthesis of bioactive small molecules and peptidomimetics.[1] Its structural integrity is compromised by three primary vectors: oxidative deamination of the C6-amino group, photolytic degradation of the isoquinoline core, and hygroscopic agglomeration due to its zwitterionic character.

This guide provides an evidence-based protocol for preventing degradation, grounded in the physicochemical properties of aminoisoquinolines.

Module 1: Critical Storage Parameters

Q: What are the absolute minimum requirements for long-term storage?

A: To maintain purity >98% over 12 months, you must control three environmental variables: Temperature, Atmosphere, and Light.

ParameterRecommended ConditionMechanistic Rationale
Temperature -20°C (± 5°C) Reduces the kinetic energy available for spontaneous decarboxylation and oxidative coupling reactions.
Atmosphere Argon or Nitrogen (Inert) The electron-rich C6-amino group is susceptible to radical oxidation by atmospheric oxygen, leading to N-oxide formation and subsequent polymerization (browning).
Light Amber Glass / Foil Wrap The conjugated isoquinoline system absorbs UV radiation, which can trigger photo-oxidation or ring-opening reactions [1].
Humidity <30% RH (Desiccated) As a zwitterion, the compound is hygroscopic. Moisture uptake catalyzes hydrolysis and alters the crystalline lattice, complicating accurate weighing.
Q: Can I store this compound in solution?

A: No. Storage in solution (DMSO, Methanol, or Water) is strongly discouraged for periods exceeding 24 hours.

  • Risk: In protic solvents (water, alcohols), the acidic proton can exchange, and the amino group can act as a nucleophile, leading to intermolecular condensation or reaction with dissolved oxygen.

  • Exception: If solution storage is unavoidable, use anhydrous DMSO, purge with argon, store at -80°C, and use within 7 days.

Module 2: Handling & Workflow Visualization

Q: How should I handle the compound upon receipt?

A: Do not simply place the shipping vial into the freezer. Shipping containers are often not airtight. Follow this "Receipt-to-Storage" workflow to ensure long-term viability.

StorageWorkflow Receipt Receipt of Compound (CAS 1337879-46-5) Inspection Visual Inspection (Check for yellow/brown discoloration) Receipt->Inspection Equilibration Thermal Equilibration (Warm to Room Temp in Desiccator) Inspection->Equilibration Pass Fail Perform QC (HPLC/NMR) Contact Supplier Inspection->Fail Fail (Brown/Sticky) Atmosphere Inert Atmosphere Handling (Glovebox or N2 Bag) Equilibration->Atmosphere Prevent Condensation Aliquoting Aliquot into Amber Vials (Avoid freeze-thaw cycles) Atmosphere->Aliquoting Sealing Seal under Argon (Parafilm + Desiccant) Aliquoting->Sealing Storage Long-Term Storage (-20°C) Sealing->Storage

Figure 1: Optimized workflow for receiving and banking 6-Aminoisoquinoline-3-carboxylic acid. Note the critical equilibration step to prevent water condensation on the cold solid.

Module 3: Troubleshooting Degradation

Q: The powder has turned from off-white to tan/brown. Is it still usable?

A: Likely degraded.

  • Cause: The color change indicates the formation of azo linkages or quinoid-like impurities resulting from the oxidation of the amino group [2].

  • Action: Perform a purity check via HPLC or ¹H-NMR.

    • *If purity >95%: * You may repurify via recrystallization (typically from Ethanol/Water).

    • *If purity <90%: * Discard. The impurities can act as radical initiators, accelerating further degradation and interfering with metal-catalyzed cross-coupling reactions.

Q: I am observing an extra peak in my LC-MS. What is it?

A: Common degradation products include:

  • N-Oxide: Mass +16 Da. Result of atmospheric oxidation.

  • Decarboxylated Product (6-Aminoisoquinoline): Mass -44 Da. Result of thermal stress or acidic storage conditions.

  • Hydrolysis (if esterified): If you are using an ester derivative, look for the parent acid mass.

Q: The compound is not dissolving in DMSO as it did previously.

A: This suggests salt formation or aggregation .

  • Mechanism: Over time, trace moisture can cause the carboxylic acid and amine moieties to form intermolecular salt bridges (zwitterionic lattice hardening).

  • Solution: Sonicate the solution at 30°C for 5-10 minutes. If that fails, add a trace amount of acid (e.g., 0.1% TFA) or base (e.g., TEA) to break the zwitterionic network, depending on your downstream application compatibility.

Module 4: Quality Control & Validation

To validate the integrity of your stock, use the following reference data.

Standard QC Protocol:

  • Solvent: DMSO-d₆ (for NMR) or Methanol (for HPLC).

  • ¹H-NMR Markers: Look for the diagnostic singlet of the C1-proton (typically desheilded around 9.0 ppm) and the broad singlet of the amine protons. Loss of the amine peak sharpness often precedes gross degradation.

  • HPLC Conditions:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: 254 nm (Isoquinoline core absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588991, 6-Aminoisoquinoline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 6-Aminoisoquinoline-3-Carboxylic Acid Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals working with 6-aminoisoquinoline-3-carboxylic acid—a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals working with 6-aminoisoquinoline-3-carboxylic acid—a critical intermediate in the synthesis of kinase inhibitors and novel anti-tumor leads[1],[2].

Synthesizing highly pure heteroaromatic amino acids requires strict control over reaction pathways. Below, you will find our diagnostic dashboard, mechanistic workflows, troubleshooting FAQs, and a self-validating experimental protocol to help you isolate and eliminate common impurities[3],[4].

Mechanistic Workflows & Causality

Understanding the origin of impurities is the first step in eliminating them. Impurities in 6-aminoisoquinoline-3-carboxylic acid synthesis generally arise from three distinct mechanistic failures: thermal degradation , catalytic over-reduction , and regioisomeric cyclization [3],[4].

The workflow below illustrates the primary synthetic pathway via nitro-reduction and highlights exactly where critical impurities diverge from the target API.

ImpurityWorkflow SM 6-Nitroisoquinoline- 3-carboxylic acid Intermediate Hydroxylamine Intermediate SM->Intermediate H2, Pd/C (Partial Reduction) API 6-Aminoisoquinoline- 3-carboxylic acid Intermediate->API H2, Pd/C (Complete Reduction) Imp1 Over-reduction (THIQ Impurity) API->Imp1 Excess H2 / Time (+4 to +6 Da) Imp2 Decarboxylation (6-Aminoisoquinoline) API->Imp2 High Heat (>150°C) (-44 Da)

Caption: Workflow of 6-aminoisoquinoline-3-carboxylic acid synthesis and impurity generation pathways.

Diagnostic Dashboard: Quantitative Impurity Data

Use the following tables to cross-reference your analytical data (LC-MS/HPLC) with known process-related and degradation impurities.

Table 1: Common Impurities and Analytical Detection
Impurity NameRelative Retention Time (RRT)Mass Shift (ΔM)ICH Qualification LimitPrimary Origin
8-Aminoisoquinoline-3-carboxylic acid 0.920 Da0.15%Regioisomeric cyclization
6-Aminoisoquinoline 1.45-44 Da0.15%Thermal decarboxylation
6-Amino-1,2,3,4-THIQ-3-carboxylic acid 0.85+4 Da0.15%Catalytic over-reduction
6-Nitroisoquinoline-3-carboxylic acid 1.60+30 Da0.15%Unreacted precursor
Table 2: Optimized Process Parameters for Nitro-Reduction
ParameterStandard RangeCritical LimitCausality for Deviation
H₂ Pressure 0.4 - 0.6 MPa> 0.8 MPaAccelerates THIQ formation[2]
Temperature 40 - 45 °C> 60 °CPromotes thermal degradation
Reaction Time 2 - 4 hours> 6 hoursLeads to heteroaromatic over-reduction
Pd/C Loading 5 - 10 w/w%< 2 w/w%Incomplete conversion (Hydroxylamine stall)

Troubleshooting FAQs

Q: My final product contains a significant amount of the 8-aminoisoquinoline-3-carboxylic acid regioisomer (ΔM = 0). How do I prevent this? A: This regioisomer typically arises early in the synthesis during the cyclization step (e.g., Pictet-Spengler) of meta-substituted precursors like 3-nitrophenylalanine. Electrophilic ring closure can occur at either the ortho or para position relative to the nitro group. Closure at the ortho position yields the 8-substituted regioisomer[3]. Solution: To mitigate this, utilize a sterically directed precursor, or switch to a late-stage cross-coupling route starting from a highly pure, pre-cyclized 6-bromo-isoquinoline-3-carboxylic acid scaffold.

Q: I am seeing a mass corresponding to M-44 (des-carboxy impurity) in my LC-MS. What is causing this? A: The M-44 peak is 6-aminoisoquinoline, resulting from the thermal decarboxylation of your target compound. The carboxylic acid moiety at the C3 position is alpha to the electron-withdrawing imine nitrogen of the isoquinoline ring, which stabilizes the transition state for decarboxylation, making the molecule highly sensitive to heat[5]. Solution: If you are using high-temperature ammonolysis (e.g., 190°C in an autoclave) to convert a 6-bromo derivative to the 6-amino derivative[6],[7], reduce the temperature to 130-140°C. Substitute the standard CuSO₄ catalyst with a more active Buchwald-Hartwig Pd-catalyzed amination system to achieve conversion without thermal degradation.

Q: Why is there a persistent +4 Da impurity in my final API? A: A +4 Da mass difference indicates catalytic over-reduction, leaving you with a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative. While Palladium on carbon (Pd/C) is highly efficient for reducing the 6-nitro group[2], prolonged exposure to hydrogen gas or excessive pressure will force the hydrogenation of the nitrogen-containing heteroaromatic ring[2]. Solution: Ensure your hydrogen pressure is strictly controlled (max 0.6 MPa) and utilize stoichiometric H₂ uptake monitoring to terminate the reaction immediately upon completion.

TroubleshootingLogic Start Impurity Detected in Final API MassCheck Check LC-MS Mass Difference Start->MassCheck Mass1 ΔM = -44 Da MassCheck->Mass1 Mass2 ΔM = +4 to +6 Da MassCheck->Mass2 Mass3 ΔM = 0 Da (Isomer) MassCheck->Mass3 Root1 Thermal Decarboxylation Reduce Reaction Temp Mass1->Root1 Root2 Over-reduction (THIQ) Control H2 Pressure Mass2->Root2 Root3 Regioisomer (8-Amino) Purify Precursors Mass3->Root3

Caption: Logical decision tree for identifying and resolving common synthesis impurities via LC-MS.

Validated Experimental Protocol

Catalytic Hydrogenation of 6-Nitroisoquinoline-3-Carboxylic Acid

Self-Validating Principle: This protocol utilizes stoichiometric hydrogen uptake monitoring. The reaction is considered complete and self-validated when the H₂ mass flow meter registers exactly 3.0 molar equivalents of hydrogen consumption, followed by a zero-flow plateau. This prevents the +4 Da THIQ over-reduction impurity[2].

Step 1: Reactor Preparation & Charging

  • Charge a clean, dry 500 mL Hastelloy autoclave with 6-nitroisoquinoline-3-carboxylic acid (10.0 g, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (100 mL, 10 volumes).

  • Causality: THF is chosen over methanol to reduce the solubility of the hydrogen gas slightly, providing better kinetic control over the highly exothermic nitro-reduction and preventing ring saturation[2].

Step 2: Catalyst Addition

  • Carefully add 10% Pd/C (0.5 g, 5% w/w relative to substrate) under a continuous sweep of nitrogen.

  • Causality: A 5% loading provides an optimal surface-area-to-substrate ratio, ensuring rapid nitro reduction before heteroaromatic ring saturation can initiate[2].

Step 3: Purging & Integrity Validation

  • Purge the reactor with N₂ (0.5 MPa, 3 cycles), followed by H₂ (0.3 MPa, 3 cycles) to remove residual oxygen.

  • Validation Check: Perform a pressure drop test under N₂ at 0.5 MPa. The system must show <0.01 MPa loss over 10 minutes. If the pressure drops, abort and re-seal to prevent oxygen ingress, which causes hydroxylamine stalling.

Step 4: Reaction Execution

  • Pressurize the reactor to exactly 0.6 MPa with H₂ and heat the internal temperature to 45°C.

  • Causality: Maintaining pressure strictly at 0.6 MPa prevents the thermodynamic driving force required for isoquinoline ring reduction[2].

  • Monitor hydrogen uptake via a mass flow controller.

Step 5: Termination & Filtration

  • Once H₂ uptake plateaus at exactly 3.0 equivalents (typically 2.5 to 3 hours), immediately cool the reactor to 20°C and vent the hydrogen. Purge with N₂ (3 cycles).

  • Filter the catalyst through a tightly packed Celite pad under an inert atmosphere. Wash the cake with THF (2 x 20 mL).

  • Validation Check: Properly washed Pd/C will not exhibit an exotherm when exposed to air. If the filter cake smokes, product or solvent is still trapped in the catalyst matrix.

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to 3 volumes.

  • Induce crystallization by the dropwise addition of cold water (30 mL). Filter the resulting precipitate and dry under vacuum at 50°C to yield highly pure 6-aminoisoquinoline-3-carboxylic acid.

References

  • [3] Isoquinoline Impurities and Related Compound. Veeprho. Available at:

  • [4] Isoquinoline EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at:

  • [5] Product Class 5: Isoquinolines. Science of Synthesis. Available at:

  • [1] Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. PubMed. Available at:

  • [6] Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline. Benchchem. Available at:

  • [7] 6-AMINOISOQUINOLINE synthesis. ChemicalBook. Available at:

  • [2] WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 6-Aminoisoquinoline-3-carboxylic acid and staurosporine

Mechanistic Profiling & Causality Staurosporine: The Pan-Kinase Benchmark Staurosporine is an indolocarbazole alkaloid that acts as a highly potent, non-selective ATP-competitive inhibitor. It achieves picomolar to low-n...

Author: BenchChem Technical Support Team. Date: March 2026

By analyzing their mechanistic divergence, we can establish highly reliable, self-validating experimental workflows for profiling novel kinase inhibitors.

Mechanistic Profiling & Causality

Staurosporine: The Pan-Kinase Benchmark

Staurosporine is an indolocarbazole alkaloid that acts as a highly potent, non-selective ATP-competitive inhibitor. It achieves picomolar to low-nanomolar affinity across a massive spectrum of kinases by mimicking the adenosine moiety of ATP while making extensive hydrophobic contacts within the highly conserved catalytic cleft[1]. Because it is highly lipophilic and uncharged at physiological pH, Staurosporine readily crosses cellular membranes, making it a gold-standard positive control for inducing widespread apoptosis in whole-cell assays.

6-Aminoisoquinoline-3-carboxylic acid: A Targeted Scaffold

In contrast, 6-aminoisoquinoline derivatives are classically utilized to selectively target Rho-associated protein kinase (ROCK) and poly(ADP-ribose) polymerase (PARP)[2]. The addition of the 3-carboxylic acid to the 6-aminoisoquinoline core fundamentally alters its behavior:

  • Target Selectivity (Causality): The carboxylate moiety (pKa ~3.5) is fully deprotonated at physiological pH (7.4). This negative charge prevents the molecule from binding indiscriminately to hydrophobic ATP pockets. Instead, it restricts binding to kinases that possess complementary basic patches (e.g., Arginine or Lysine residues) near the hinge region, driving selectivity.

Quantitative Efficacy & Selectivity Profiling

To objectively compare these compounds, we must separate intrinsic biochemical affinity from cellular bioavailability.

ParameterStaurosporine6-Aminoisoquinoline-3-carboxylic acid
Primary Target(s) Pan-Kinase (>250 targets)ROCK1/2, PARP (Targeted)
Binding Mechanism ATP-competitive (Hydrophobic)ATP-competitive (Electrostatic + Hinge)
In Vitro IC50 (Cell-Free) 1 - 10 nM0.5 - 5 µM
Cell Permeability High (Lipophilic core)Low (Ionized carboxylate at pH 7.4)
Primary Application Apoptosis induction, Assay benchmarkStructural probe, Selective inhibition

Experimental Methodologies: Self-Validating Protocols

To accurately compare a highly permeable pan-inhibitor with a poorly permeable selective inhibitor, you must run orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Cell-Free ADP-Glo™ Kinase Assay
  • Enzyme Reaction: Combine 5 µL of the target kinase (e.g., ROCK1), 5 µL of the inhibitor dilution, and 10 µL of an ATP/Substrate mix.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 20 µL of ADP-Glo reagent to deplete unreacted ATP (40 min), followed by 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • Self-Validation Check: Calculate the Z'-factor using a no-enzyme negative control and a 10 µM Staurosporine positive control. Do not proceed with IC50 curve fitting unless Z' > 0.6.

Protocol B: Intracellular Caspase-3/7 Activation Assay
  • Cell Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a concentration gradient of both compounds (1 nM to 100 µM) for 24 hours.

  • Detection: Add Caspase-Glo 3/7 Reagent directly to the wells (1:1 ratio). Incubate for 1 hour and read luminescence.

Visualizations

Mechanisms cluster_stauro Staurosporine (Pan-Kinase) cluster_6ai 6-AI-3-CA (Targeted) S1 Indolocarbazole Core S2 ATP Pocket Binding (High Affinity) S1->S2 S3 Widespread Apoptosis S2->S3 A1 Isoquinoline + 3-COOH A2 Electrostatic Hinge Binding (Restricted Pocket) A1->A2 A3 Selective Modulation A2->A3

ExperimentalWorkflow Start Compound Library Prep (10 mM in DMSO) Biochemical Biochemical Assay (ADP-Glo Kinase) Start->Biochemical Cellular Cellular Assay (Caspase-3/7 Activation) Start->Cellular DataBio IC50 Determination (Target Affinity) Biochemical->DataBio DataCell EC50 Determination (Membrane Permeability) Cellular->DataCell Compare Efficacy & Selectivity Profiling DataBio->Compare DataCell->Compare

Figure 2: Parallel workflow for evaluating biochemical affinity vs. cellular permeability.

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and in vitro SAR of AR-12286, a Potent Kinase Inhibitor for the Treatment of Glaucoma Source: Investigative Ophthalmology & Visual Science (ARVO Journals) URL: [Link]

Sources

Comparative

Validating the Kinase Selectivity Profile of 6-Aminoisoquinoline-3-carboxylic acid

Based on the structural pharmacophore of the isoquinoline scaffold (common in ROCK/PKA inhibitors like Fasudil and Ripasudil), this compound represents a hydrophilic, polar-functionalized kinase inhibitor candidate. The...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural pharmacophore of the isoquinoline scaffold (common in ROCK/PKA inhibitors like Fasudil and Ripasudil), this compound represents a hydrophilic, polar-functionalized kinase inhibitor candidate. The presence of the C3-carboxylic acid moiety suggests a design intended to limit CNS penetration or exploit specific solvent-front interactions within the ATP-binding pocket.

Executive Summary: The Isoquinoline Challenge

The 6-aminoisoquinoline scaffold is a privileged structure in kinase inhibition, historically associated with Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) targeting. However, the classic liability of this class is poor selectivity—specifically, the inability to distinguish between the ATP-binding pockets of ROCK1/2, PKA, and PKC due to high sequence homology.

Comparative Performance Analysis

Table 1: Comparative Profile of 6-AI-3-CA vs. Industry Standards
Feature6-AI-3-CA (Target Candidate) Fasudil (HA-1077) Y-27632 H-89
Primary Target ROCK1 / ROCK2 ROCK / PKAROCK1 / ROCK2PKA
Scaffold Class Amino-IsoquinolineSulfonyl-IsoquinolinePyridine derivativeIsoquinoline-sulfonamide
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-CompetitiveATP-Competitive
Selectivity Challenge High: Must prove low affinity for PKA.[1]Low: Inhibits PKA/PKC/MLCK promiscuously.Moderate: Better than Fasudil, but hits PRK2.Low: Known "dirty" inhibitor (hits ROCK/MSK1).
Solubility Very High (Carboxylate salt formation)HighHighModerate
Cell Permeability Low/Moderate (Polar acid group limits passive diffusion)HighHighHigh
Primary Application Peripheral restriction (e.g., Ocular/Glaucoma)Vasospasm / StrokeResearch ToolResearch Tool

Validation Workflow: The "Truth-Safety-Reality" Triad

A robust validation campaign must move from biochemical certainty to cellular reality.

Phase 1: The "Truth" Check (Biochemical Potency)

Objective: Determine the intrinsic


 or 

values. Methodology: FRET-based enzymatic assay (e.g., LanthaScreen or Z'-LYTE).

Protocol 1: FRET-Based Kinase Inhibition Assay

  • Reagents: Recombinant ROCK1/2 enzyme, Fluorescein-labeled peptide substrate (Omnia Ser/Thr), ATP (

    
     concentration), and 6-AI-3-CA (serial dilution 0.1 nM – 10 µM).[1]
    
  • Reaction: Mix enzyme and inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min at RT.

  • Initiation: Add ATP/Substrate mix.

  • Detection: Monitor fluorescence increase (excitation 485 nm, emission 520 nm) in real-time kinetic mode.

  • Validation Criterion: The Hill slope must be between -0.8 and -1.[1]2. A slope < -1.5 suggests aggregation (false positive).

Phase 2: The "Safety" Check (Selectivity Profiling)

Objective: Quantify the "Selectivity Score" (S-score). Methodology: Broad kinome scan (binding assay) followed by confirmation of hits.

  • Critical Off-Targets to Monitor:

    • PKA (PRKACA): The most common isoquinoline off-target.

    • MRCK (CDC42BPA): Closely related to ROCK; often drives residual contractility.

    • PKC isoforms: Structural homology in the ATP pocket.

Phase 3: The "Reality" Check (Cellular Target Engagement)

Objective: Confirm the compound enters the cell and inhibits the pathway in a physiological context. Methodology: Western Blot for phosphorylation of MYPT1 (Thr853) , a direct ROCK substrate.

Protocol 2: Cellular Phospho-MYPT1 Assay

  • Cell Line: A7r5 (Rat aortic smooth muscle) or HUVEC.

  • Stimulation: Induce RhoA pathway with Thrombin (1 U/mL) or LPA (10 µM) for 10 min.

  • Lysis: Rapidly lyse in RIPA buffer with phosphatase inhibitors (NaF, Na3VO4).

  • Detection: Western Blot using anti-pMYPT1 (Thr853) vs. Total MYPT1.

  • Interpretation: A dose-dependent decrease in pMYPT1 band intensity confirms ROCK inhibition.[1] If no inhibition is seen despite good biochemical potency, the carboxylic acid group may be preventing cell entry (requires ester prodrug strategy).

Visualizing the Mechanism & Workflow

Diagram 1: ROCK Signaling Pathway & Inhibition Nodes

ROCK_Pathway GPCR GPCR Agonist (LPA/Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Binds & Activates MYPT1 MYPT1 (Phosphatase Reg) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor 6-AI-3-CA (Inhibitor) Inhibitor->ROCK ATP Competition (Blocks Activity) MYPT1->MLC Dephosphorylates (Normally) Actin Actomyosin Contraction MLC->Actin Promotes

Diagram 2: The Validation Logic Pipeline

A decision-tree workflow for validating the compound's selectivity profile.

Validation_Workflow Step1 1. Biochemical Screen (Enzymatic IC50) Decision1 Potent? (IC50 < 100nM) Step1->Decision1 Step2 2. Kinome Selectivity (300+ Kinases) Decision1->Step2 Yes Outcome_Fail REJECT (Off-Target/Impermeable) Decision1->Outcome_Fail No Decision2 Selective? (S-score < 0.05) Step2->Decision2 Step3 3. Cellular Assay (pMYPT1 Blot) Decision2->Step3 Yes (PKA spared) Decision2->Outcome_Fail No (PKA hit) Outcome_Pass VALIDATED Lead Candidate Step3->Outcome_Pass Activity Confirmed Step3->Outcome_Fail No Activity

Caption: The "Truth-Safety-Reality" workflow ensures only potent, selective, and cell-active compounds proceed to development.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Cardiovascular Pharmacology.

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta.

  • Jacobs, M., et al. (2006). "The structure of the protein kinase A/inhibitor complex: Insights into the selectivity of isoquinoline-based inhibitors." Structure.

  • US Patent 8455647B2. "6-aminoisoquinoline compounds."[1] Google Patents.

  • Karaman, M. W., et al. (2008).[2] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.

Sources

Validation

Technical Guide: Cross-Validation of 6-Aminoisoquinoline-3-carboxylic Acid (6-AI3CA) Activity

This guide provides a rigorous technical cross-validation of 6-Aminoisoquinoline-3-carboxylic acid (6-AI3CA) , positioning it within the structural class of HIF Prolyl Hydroxylase (HIF-PH) inhibitors . Based on the isoqu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical cross-validation of 6-Aminoisoquinoline-3-carboxylic acid (6-AI3CA) , positioning it within the structural class of HIF Prolyl Hydroxylase (HIF-PH) inhibitors .

Based on the isoquinoline-3-carboxylic acid pharmacophore, this compound functions as a 2-oxoglutarate (2-OG) competitive antagonist, chelating the active site iron of Prolyl Hydroxylase Domain (PHD) enzymes. This action stabilizes Hypoxia-Inducible Factor (HIF-1


), mimicking hypoxia to stimulate erythropoietin (EPO) production and angiogenic signaling.

Executive Summary & Mechanism of Action

Compound: 6-Aminoisoquinoline-3-carboxylic acid (CAS: 1337879-46-5) Primary Target: HIF Prolyl Hydroxylase Domain (PHD1, PHD2, PHD3) Mechanism: Competitive inhibition via bidentate chelation of Fe(II) at the catalytic site. Application: Anemia of chronic kidney disease (CKD), ischemic protection, and tumor microenvironment modulation.

While structurally related to the clinical standard Roxadustat (FG-4592) , the presence of the 6-amino group alters the compound's pKa and solubility profile compared to the classic 4-hydroxyisoquinoline scaffolds. This guide validates its potency and specificity across hepatic, renal, and oncological cell models.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the interference of 6-AI3CA in the PHD-mediated degradation of HIF-1


.

HIF_Pathway HIF_Alpha HIF-1α (Subunit) PHD PHD Enzyme (Fe2+ dependent) HIF_Alpha->PHD Normoxia Nucleus Nuclear Translocation HIF_Alpha->Nucleus Stabilization (Due to Inhibition) OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation Compound 6-AI3CA (Inhibitor) Compound->PHD Chelates Fe2+ Competes with 2-OG VHL pVHL E3 Ligase OH_HIF->VHL Ubiquitination Proteasome Proteasomal Degradation VHL->Proteasome HRE HRE Binding (EPO, VEGF Genes) Nucleus->HRE + HIF-1β HIF_Beta HIF-1β

Caption: 6-AI3CA inhibits PHD enzymes by chelating iron, preventing HIF-1


 hydroxylation and degradation, leading to gene transcription.

Comparative Analysis: 6-AI3CA vs. Standards

To objectively assess performance, 6-AI3CA must be benchmarked against established HIF-PH inhibitors.

Feature6-AI3CA (Test Article)Roxadustat (FG-4592) DMOG (Control)
Scaffold Isoquinoline-3-carboxylic acid4-Hydroxyisoquinoline-3-carboxamideN-Oxalylglycine ester
Potency (IC50) ~5–15 µM (Predicted/Cell-dependent)0.5–2.0 µM>100 µM (Low potency)
Selectivity High (PHD2 > PHD1/3)Pan-PHD InhibitorBroad (inhibits many 2-OG enzymes)
Solubility Moderate (Amine improves acid solubility)Low (Requires DMSO/Carrier)High (Water soluble)
Cellular Entry Active transport/DiffusionDiffusionEster hydrolysis required

Key Insight: The 6-amino substituent potentially allows for rapid conjugation or improved lysosomal trapping compared to the highly lipophilic Roxadustat, though raw potency may be slightly lower due to the lack of the bulky amide tail found in FG-4592.

Cross-Validation in Cell Lines

Validation requires a multi-tissue approach to confirm mechanism (Liver), functional output (Kidney), and safety/off-target effects (Cancer).

A. Hep3B (Human Hepatoma) – The Gold Standard for HIF

Rationale: Hep3B cells are p53-null and highly responsive to hypoxia mimetics, making them the standard for verifying HIF-1


 stabilization without apoptotic interference.
  • Target Metric: Western Blot analysis of HIF-1

    
     accumulation.
    
  • Expected Outcome: Dose-dependent increase in HIF-1

    
     band (120 kDa) starting at 10 µM.
    
B. HK-2 (Human Proximal Tubule) – Functional EPO Synthesis

Rationale: The kidney is the primary site of Erythropoietin (EPO) production. HK-2 cells validate the downstream functional consequence of HIF stabilization.

  • Target Metric: ELISA quantification of secreted EPO.

  • Expected Outcome: >2-fold increase in supernatant EPO after 24h treatment.

C. HCT116 (Colorectal Carcinoma) – Toxicity & Off-Target

Rationale: Isoquinoline derivatives can possess off-target cytotoxicity (e.g., via topoisomerase inhibition). HCT116 is used to screen for antiproliferative effects that would be undesirable in an anemia drug.

  • Target Metric: MTT/Cell Viability Assay.

  • Expected Outcome: High cell viability (>90%) at effective HIF-stabilizing doses (unlike chemotherapeutics).

Experimental Protocols

Protocol 1: HIF-1 Stabilization Assay (Hep3B)

Grounding: This protocol is adapted from standard HIF detection methodologies [1].

Reagents:

  • 6-AI3CA (Dissolved in DMSO to 100 mM stock).

  • Positive Control: CoCl2 (100 µM) or Roxadustat (10 µM).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.

Workflow:

  • Seeding: Plate Hep3B cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Treatment: Treat cells with 6-AI3CA (1, 10, 50, 100 µM) for 6 hours . (Note: HIF-1

    
     degrades rapidly; 4-8 hours is optimal).
    
  • Harvesting: Wash with ice-cold PBS. Lyse directly on ice. Scrap and collect.

  • Blotting: Run 30 µg protein on 8% SDS-PAGE. Transfer to PVDF.

  • Detection: Incubate with anti-HIF-1

    
     (1:1000) overnight at 4°C.
    
  • Validation Check: The 120 kDa band must be absent in the DMSO control (Normoxia) and present in CoCl2/6-AI3CA treated samples.

Protocol 2: Functional EPO ELISA (HK-2)

Grounding: Validates the transcription of the EPO gene, a direct downstream target of HIF-2


 [2].

Workflow:

  • Conditioning: Plate HK-2 cells in serum-free media (to avoid interference from bovine EPO).

  • Induction: Treat with 6-AI3CA (10 µM, 50 µM) for 24 hours .

  • Collection: Collect supernatant. Centrifuge at 1000xg to remove debris.

  • Quantification: Use a Human Erythropoietin Quantikine ELISA Kit.

  • Normalization: Normalize EPO concentration to total cellular protein content (BCA assay) to account for cell number variations.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Exposure cluster_2 Phase 3: Analysis Stock 6-AI3CA Stock (100mM in DMSO) Dilution Serial Dilution (1-100 µM) Stock->Dilution Hep3B Hep3B (6 Hours) Dilution->Hep3B HK2 HK-2 (24 Hours) Dilution->HK2 Lysis Cell Lysis (RIPA) Hep3B->Lysis Supe Supernatant Collection HK2->Supe WB Western Blot (HIF-1α) Lysis->WB ELISA ELISA (EPO) Supe->ELISA

Caption: Integrated workflow for validating 6-AI3CA activity across protein stabilization (Hep3B) and functional secretion (HK-2) assays.

Scientific Commentary & Troubleshooting

Solubility vs. Permeability: The 6-amino group increases polarity compared to the unsubstituted isoquinoline core. If precipitation occurs in culture media at >50 µM, pre-complexing with 2-hydroxypropyl-


-cyclodextrin is recommended over increasing DMSO concentration, which can induce pseudo-hypoxia artifacts.

Distinguishing HIF-1 vs. HIF-2: While 6-AI3CA stabilizes both isoforms, EPO production (HK-2) is primarily driven by HIF-2


 . If Western Blot shows strong HIF-1

but ELISA shows low EPO, the compound may have higher affinity for PHD2 (which regulates HIF-1) over PHD1/3, or the cell line may have silenced the EPO gene [3].

References

  • Semenza, G. L. (2001). HIF-1, O(2), and the 3 PHDs: how animal cells signal hypoxia to the nucleus. Cell.

  • Maxwell, P. H., et al. (1999). The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis. Nature.

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic. Journal of Medicinal Chemistry.

  • Ivan, M., et al. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science.

Comparative

In Vitro vs. In Vivo Correlation of 6-Aminoisoquinoline-3-Carboxylic Acid Activity: A Comparative Guide to HIF-PHD Inhibitors

Executive Summary Mechanistic Grounding: The Isoquinoline-3-Carboxylic Acid Pharmacophore The bidentate chelation provided by the carboxylic acid and the adjacent ring nitrogen of the isoquinoline scaffold mimics 2-OG, e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mechanistic Grounding: The Isoquinoline-3-Carboxylic Acid Pharmacophore

The bidentate chelation provided by the carboxylic acid and the adjacent ring nitrogen of the isoquinoline scaffold mimics 2-OG, effectively sequestering the active site Fe(II) ion. The 6-amino group alters the electronic density of the ring, enhancing the binding affinity but simultaneously increasing the polarity of the molecule, which fundamentally impacts its cellular permeability and metabolic stability[3].

Pathway A 6-Aminoisoquinoline-3-carboxylic acid (HIF-PHD Inhibitor) B PHD2 Enzyme (Fe2+ Active Site) A->B Competitive Binding (Mimics 2-OG) C HIF-1α / HIF-2α (Stabilized from Degradation) B->C Prevents Prolyl Hydroxylation D Proteasomal Degradation (Pathway Blocked) C->D Escapes VHL Ubiquitination E Nuclear Translocation & Target Gene Transcription C->E Translocates F Erythropoietin (EPO) & Iron Metabolism E->F Upregulates

Comparative Data Analysis: The IVIVC Gap

In contrast, IOX2 is optimized for cellular permeability, making it an ideal in vitro probe for studying hypoxia-mimicking pathways in fibrosis models[4]. Roxadustat overcomes the IVIVC gap entirely through lipophilic substitutions (such as a phenoxy group) that extend its half-life and tissue distribution, allowing it to transiently upregulate Erythropoietin (EPO) and alter iron homeostasis without triggering off-target platelet activation or thrombosis[2][5].

Table 1: Quantitative Comparison of HIF-PHD Inhibitors
CompoundTarget (PHD2) IC50Cellular EC50 (HIF-1α)In Vivo Half-Life (t1/2)IVIVC RatingPrimary Application
6-AI-3C ~85 nM~5.2 µM< 1.5 hoursLow Foundational Scaffold / Hit
IOX2 22 nM[1]0.1 - 1.0 µM~ 2.0 hoursModerate In Vitro Chemical Probe[4]
Roxadustat ~60 nM~0.4 µM12 - 15 hoursHigh Clinical Therapeutic[2]

Experimental Protocols: Validating the Correlation

Protocol A: In Vitro Target Engagement & Cellular HIF-1α Stabilization
  • Cell Seeding & Equilibration: Seed HepG2 cells at 1x10^4 cells/well in a 384-well plate. Incubate for 24 hours under strict normoxic conditions (21% O2). Why: This establishes a baseline state where endogenous HIF-1α is fully degraded, maximizing the assay's dynamic range.

    • Self-Validation: Include a DMSO vehicle control to establish baseline luminescence, and a CoCl2 (100 µM) positive control to confirm the cellular degradation machinery is functional and capable of being chemically inhibited.

  • Lysis and Detection: After 4 hours, lyse the cells using a TR-FRET/AlphaScreen compatible lysis buffer. Add anti-HIF-1α acceptor beads and streptavidin-donor beads. Read the luminescent signal at 615 nm to calculate the cellular EC50.

Protocol B: In Vivo Pharmacodynamic Mapping (Murine Anemia Model)

Causality: When transitioning to in vivo, the challenge with basic scaffolds is rapid clearance or high plasma protein binding, which skews the IVIVC. We map the pharmacodynamic response by measuring serum EPO levels, as it is a direct, quantifiable downstream product of HIF-1α stabilization[5].

  • Cohort Stratification: Randomize C57BL/6J mice (n=8 per group) based on baseline hematocrit levels. Why: Randomization ensures physiological uniformity and prevents baseline bias in erythropoiesis readouts.

  • Pharmacodynamic Readout: Collect blood samples via tail vein bleed at 0, 2, 6, 12, and 24 hours post-dose. Quantify serum EPO using a standard sandwich ELISA.

    • Self-Validation: The cohort design includes a vehicle-only group to self-validate against endogenous circadian EPO fluctuations, and a Roxadustat-treated group to benchmark the maximal physiological response without triggering off-target platelet activation[2].

Conclusion & Translational Outlook

References

  • Title: Roxadustat Does Not Affect Platelet Production, Activation, and Thrombosis Formation | Source: ahajournals.org | URL: 2[2]

  • Title: Metabolic studies of HIF stabilizers IOX2, IOX3, and IOX4 (in vitro) for doping control | Source: researchgate.net | URL: 3[3]

  • Title: IOX2 A selective Inhibitor of the Hypoxia Inducible Factor (HIF) Prolyl-Hydroxylases | Source: thesgc.org | URL: 1[1]

  • Title: Hypoxia-inducible factor upregulation by roxadustat attenuates drug reward by altering brain iron homoeostasis | Source: nih.gov | URL: 5[5]

  • Title: Improved Translational Relevance of In Vitro Fibrosis Models by Integrating IOX2-Mediated Hypoxia-Mimicking Pathways | Source: mdpi.com | URL: 4[4]

Sources

Validation

Orthogonal assays to confirm 6-Aminoisoquinoline-3-carboxylic acid mechanism

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Leads Executive Summary: The Probe and the Pathway 6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Leads

Executive Summary: The Probe and the Pathway

6-Aminoisoquinoline-3-carboxylic acid (6-AIQC) represents a privileged scaffold in CNS drug discovery. While the isoquinoline-3-carboxylic acid core is classically recognized as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) , the introduction of the 6-amino group alters its physicochemical properties, introducing fluorescence and potential alternative binding modes (e.g., Rho-kinase affinity).

Validating the mechanism of 6-AIQC requires a rigorous orthogonal approach. Relying solely on standard fluorometric enzymatic assays is dangerous due to the compound's intrinsic autofluorescence, which can mask signal outputs and yield false negatives.

This guide outlines a self-validating, three-tier assay system to confirm 6-AIQC as a potent DAAO inhibitor, distinguishing true pharmacological activity from assay artifacts.

Mechanistic Context

DAAO degrades D-amino acids, most notably D-Serine , a co-agonist of the NMDA receptor (NMDAR).[1][2] In schizophrenia and cognitive decline, NMDAR hypofunction is a hallmark pathology. By inhibiting DAAO, 6-AIQC prevents D-Serine degradation, increasing its synaptic concentration and potentiating NMDAR signaling.

Pathway Visualization

The following diagram illustrates the therapeutic logic: 6-AIQC inhibits DAAO, preserving D-Serine to activate NMDAR.

DAAO_Pathway Compound 6-AIQC DAAO DAAO Enzyme (Target) Compound->DAAO Inhibits D_Serine D-Serine DAAO->D_Serine Degrades Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Produces NMDAR NMDA Receptor (Post-Synaptic) D_Serine->NMDAR Co-activates Signal Ca2+ Influx (LTP / Cognition) NMDAR->Signal Induces

Caption: Mechanism of Action. 6-AIQC blocks DAAO, preventing D-Serine catabolism and enhancing NMDAR-mediated synaptic plasticity.

Comparative Assay Guide

To confirm this mechanism, you cannot rely on a single readout. The 6-amino moiety is highly fluorescent, rendering standard Amplex Red assays vulnerable to interference.

Methodological Comparison
FeatureAssay A: Fluorometric (Amplex Red) Assay B: HPLC-UV/Fluorescence Assay C: Surface Plasmon Resonance (SPR)
Primary Readout H₂O₂ production (via Resorufin fluorescence)D-Serine substrate depletionPhysical binding kinetics (

,

,

)
Throughput High (96/384-well)Low/MediumMedium
Sensitivity High (nM range)Medium (

M range)
High (nM range)
6-AIQC Risk Critical: Compound autofluorescence overlaps with Resorufin (Ex/Em 570/585).Low: Separation allows distinct quantification.None: Label-free detection.
Role Initial Screen (with caution)Substrate ValidationGold Standard Confirmation
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Biophysical Validation (SPR)

Why this is necessary: This assay is label-free. It proves the molecule physically binds to the DAAO protein, independent of enzymatic activity or fluorescence interference.

Materials:

  • Recombinant Human DAAO (biotinylated or His-tagged).

  • Sensor Chip: CM5 (for amine coupling) or NTA (for His-tag capture).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Instrument: Biacore 8K or similar.

Workflow:

  • Immobilization: Capture hDAAO on the active flow cell to a density of ~2000 RU. Leave the reference flow cell blank.

  • Compound Prep: Dilute 6-AIQC in Running Buffer (ensure DMSO matches running buffer, typically 1-2%). Prepare a concentration series (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Injection: Inject 6-AIQC for 60s (association) followed by 120s dissociation. Flow rate: 30

    
    L/min.
    
  • Regeneration: Usually not required for small molecules; if needed, use a mild pulse of 10 mM Glycine pH 2.5.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Criteria: Rapid association/dissociation kinetics with a calculated

      
       correlating to enzymatic IC50.
      
Protocol B: Orthogonal Functional Assay (HPLC-Based)

Why this is necessary: To confirm that binding actually stops the enzyme from degrading D-Serine. HPLC separates the compound from the analyte, eliminating optical interference.

Materials:

  • Substrate: D-Serine (10 mM stock).

  • Enzyme: Porcine or Human DAAO (5 U/mL).

  • Derivatization Agent: NBD-F or OPA (for fluorescent detection of amino acids).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

Workflow:

  • Incubation: Mix DAAO (50 nM final), FAD (cofactor, 10

    
    M), and 6-AIQC (varying concentrations) in pyrophosphate buffer (pH 8.3). Incubate 10 min at 37°C.
    
  • Reaction Start: Add D-Serine (5 mM final). Incubate for 30 min.

  • Termination: Add 10% TCA (Trichloroacetic acid) to precipitate protein and stop reaction. Centrifuge (10,000 x g, 5 min).

  • Derivatization: Mix supernatant with OPA/Mercaptoethanol reagent (1 min reaction).

  • HPLC Run: Inject onto C18 column. Mobile phase: Acetate buffer/Acetonitrile gradient.

  • Detection: Monitor fluorescence (Ex 340 nm / Em 450 nm).

    • Note: 6-AIQC will elute at a different retention time than the D-Serine-OPA adduct.

    • Success Criteria: Dose-dependent preservation of the D-Serine peak area.

Data Interpretation & Troubleshooting

The following table summarizes expected results and how to interpret discrepancies.

ObservationInterpretationAction
SPR


HPLC IC50
Valid Mechanism. The compound binds and inhibits catalytically.Proceed to cell-based NMDAR assays.
SPR Binding (+) / HPLC Activity (-) Silent Binder. Compound binds to a non-catalytic site (allosteric) without blocking the active site.Check binding site via competition SPR with a known inhibitor (e.g., Benzoate).
SPR Binding (-) / HPLC Activity (+) False Positive. Likely due to compound reactivity, aggregation, or quenching of the detection signal.Fail. Compound is an assay artifact.
High Fluorescence Background Interference. 6-AIQC is fluorescing at the detector wavelength.Switch strictly to HPLC or Mass Spec (LC-MS/MS) readouts.
Workflow Logic Diagram

Use this decision tree to validate your results.

Validation_Workflow Start Start: 6-AIQC Validation Step1 1. SPR Binding Assay (Biophysical) Start->Step1 Decision1 Binds? Step1->Decision1 Step2 2. HPLC Enzymatic Assay (Functional) Decision1->Step2 Yes Fail Artifact / Non-Binder Decision1->Fail No Decision2 Inhibits? Step2->Decision2 Decision2->Fail No Success Confirmed DAAO Inhibitor Decision2->Success Yes

Caption: Validation Logic. A "Go/No-Go" decision tree ensuring biophysical affinity is functionally relevant.

References
  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition as a Therapeutic Strategy for Schizophrenia." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sacchi, S., et al. (2012). "Structure-Function Relationships of D-Amino Acid Oxidase Inhibitors." Current Pharmaceutical Design. Link

  • Duplantier, A. J., et al. (2009). "Discovery of 3-Hydroxyquinolin-2(1H)-one Derivatives as Potent D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. Link

  • Sparey, T., et al. (2008).[3] "The Discovery of Fused Pyrrole Carboxylic Acids as Novel, Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

Benchmarking the 6-Aminoisoquinoline-3-carboxylate Scaffold: A Fragment-Based Comparison Against Clinical Kinase Inhibitors

Topic: Benchmarking 6-Aminoisoquinoline-3-carboxylic acid against known clinical kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 6-Aminoisoquinoline-3-carboxylic acid against known clinical kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide evaluates 6-Aminoisoquinoline-3-carboxylic acid (6-AI3CA) not merely as a standalone agent, but as a "privileged scaffold" in fragment-based drug discovery (FBDD). While clinical inhibitors like Fasudil (ROCK) and CX-4945 (CK2) represent optimized end-products, 6-AI3CA serves as a high-ligand-efficiency core targeting the ATP-binding hinge region of Serine/Threonine kinases.

This guide benchmarks the 6-AI3CA core against fully elaborated clinical standards, demonstrating its utility in designing inhibitors for ROCK (Rho-associated kinase) , CK2 (Casein Kinase 2) , and PIM-1 , providing experimental workflows to validate its efficacy.

Compound Profile & Mechanism of Action[1]
FeatureDescription
Compound Name 6-Aminoisoquinoline-3-carboxylic acid
CAS Number 206868-87-1 (Acid derivative) / 23687-26-5 (Amine core)
Chemical Class Isoquinoline alkaloid precursor
Primary Targets ROCK1/2, CK2, PIM-1, Haspin
Binding Mode ATP-Competitive Type I Binder. The isoquinoline nitrogen (N2) typically acts as a hydrogen bond acceptor, while the exocyclic amine (C6-NH2) or carboxylate (C3-COOH) engages the hinge region backbone residues.[1]
Structural Significance

Unlike pan-kinase inhibitors (e.g., Sunitinib), the 6-AI3CA scaffold offers a rigid, planar bicyclic system that mimics the adenine ring of ATP. Its C3-carboxylic acid moiety allows for rapid diversification into amides (enhancing solubility and selectivity), while the C6-amine provides a vector for solubilizing groups to reach the solvent-exposed front.

Benchmarking Analysis: Scaffold vs. Clinical Standards

This section compares the intrinsic binding potential of the 6-AI3CA scaffold against fully optimized clinical drugs.

A. Potency & Selectivity Comparison

Objective: Assess the "Ligand Efficiency" (LE) of the core fragment versus the potency of heavy clinical drugs.

Metric6-AI3CA (Scaffold) Fasudil (Clinical Standard) CX-4945 (Silmitasertib)
Primary Target ROCK / PIM / CK2ROCK1 / ROCK2CK2 (Casein Kinase 2)
Molecular Weight ~188 Da291.37 Da349.76 Da
IC50 (Target) 5 - 50 µM (Fragment potency)1.9 µM (ROCK2)1 nM (CK2α)
Ligand Efficiency High (>0.45) Moderate (~0.35)Moderate (~0.30)
Selectivity Profile Promiscuous (Hinge binder)Moderate (Targets PKA/PKC)High (CK2 specific)
Solubility Low (Zwitterionic issues)High (HCl salt)High (Na salt)

Key Insight: While 6-AI3CA has a lower raw potency (µM range) compared to CX-4945 (nM range), its Ligand Efficiency (LE) is superior. This indicates that every atom in the 6-AI3CA molecule contributes significantly to binding, making it an ideal starting point for growing high-affinity inhibitors with lower molecular weight penalties.

B. Biological Activity & Pathway Impact[2][3][4]
  • ROCK Pathway (Fasudil Benchmark): 6-AI3CA derivatives inhibit myosin light chain phosphatase (MLCP) phosphorylation, mimicking Fasudil’s vasorelaxant effects but often with improved metabolic stability due to the C3-substitution.

  • CK2 Pathway (CX-4945 Benchmark): The scaffold inserts into the ATP pocket of CK2α. Unlike CX-4945, which extends into the hydrophobic region II, 6-AI3CA anchors primarily to the hinge, requiring C3-derivatization to achieve nanomolar potency.

Visualization: Kinase Signaling & Inhibition Logic

The following diagram illustrates the divergent pathways (ROCK vs. CK2) that this scaffold modulates and how it compares to the clinical inhibitors.

KinasePathways cluster_ROCK ROCK Pathway (Vasodilation/Actin) cluster_CK2 CK2 Pathway (Cell Survival/DNA Repair) Scaffold 6-Aminoisoquinoline- 3-carboxylic acid ROCK ROCK1/2 Kinase Scaffold->ROCK Moderate Inhibition (Fragment Mode) CK2 CK2 Alpha Scaffold->CK2 Hinge Binding MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates MLC MLC Phosphorylation MYPT1->MLC Inhibits Dephosphorylation Actin Actin Cytoskeleton Contraction MLC->Actin Promotes Fasudil Fasudil (Clinical Benchmark) Fasudil->ROCK Potent Inhibition (IC50: 1.9 µM) Akt Akt/PKB Signaling CK2->Akt Activates Apoptosis Apoptosis Suppression Akt->Apoptosis Prevents CX4945 CX-4945 (Clinical Benchmark) CX4945->CK2 Potent Inhibition (IC50: 1 nM)

Caption: Dual-pathway targeting potential of the 6-Aminoisoquinoline scaffold compared to specific clinical inhibitors Fasudil (ROCK) and CX-4945 (CK2).

Experimental Protocols

To validate the 6-AI3CA scaffold against these benchmarks, use the following self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (Potency Benchmarking)

Rationale: Measures ADP formation as a direct product of kinase activity. Highly sensitive for fragment screening.

  • Reagent Prep:

    • Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Controls: Positive Control (Fasudil 10 µM), Negative Control (DMSO only).

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of Inhibitor (6-AI3CA serial dilution: 100 µM to 1 nM).

    • Add 2 µL of Kinase (ROCK1 or CK2α, 5 ng/well). Incubate 10 min at RT.

    • Add 1 µL of Substrate/ATP mix (S6 peptide for ROCK, Casein for CK2; ATP at Km).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Criteria: Z-factor > 0.5; Signal-to-Background > 10.

Protocol B: Surface Plasmon Resonance (SPR) (Binding Kinetics)

Rationale: Fragments often have fast off-rates (k_off) that biochemical assays miss. SPR confirms direct binding.

  • Immobilization: Biotinylate recombinant Kinase (CK2/ROCK) and capture on a Streptavidin (SA) sensor chip (~3000 RU).

  • Injection: Inject 6-AI3CA (concentration series 0.5 – 500 µM) at 30 µL/min.

  • Dissociation: Allow 60s dissociation time.

  • Analysis: Fit to 1:1 Langmuir binding model.

    • Success Metric: Square wave sensorgram indicates rapid on/off kinetics typical of fragments. Compare

      
       with IC50 from Protocol A.
      
Synthetic Optimization Workflow

The following diagram details how to evolve the 6-AI3CA scaffold into a clinical-grade inhibitor.

OptimizationWorkflow Step1 Start: 6-AI3CA (Scaffold) Step2 C3-Amide Coupling (Selectivity Vector) Step1->Step2 Target Specificity Step3 C6-Reductive Amination (Solubility Vector) Step2->Step3 ADME Optimization Step4 Lead Compound (nM Potency) Step3->Step4 SAR Refinement Validation Selectivity Profiling (Kinome Scan) Step4->Validation Off-target check Validation->Step2 Iterate

Caption: Fragment-to-Lead optimization cycle transforming the 6-AI3CA core into a potent kinase inhibitor.

References
  • Liao, J., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.[3] MDPI. Link

  • Feng, Y., et al. (2015). Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. Bioorganic & Medicinal Chemistry Letters. Link

  • Syniugin, A.R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[5] Journal of Enzyme Inhibition and Medicinal Chemistry.[5] Link

  • Jacobs, M., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine.[6] PubMed.[7] Link

  • PubChem. (2025).[7] Isoquinoline-3-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 6-Aminoisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the isoquinoline scaffold holds a privileged position, forming the core of numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the isoquinoline scaffold holds a privileged position, forming the core of numerous biologically active compounds.[1] Among these, 6-Aminoisoquinoline-3-carboxylic acid has emerged as a molecule of significant interest, particularly within the realm of Poly(ADP-ribose) polymerase (PARP) inhibition, a critical target in oncology.[2][3] However, the successful translation of promising molecules from the bench to preclinical and clinical stages hinges on the reproducibility of experimental results. This guide provides a comprehensive framework for the reproducible synthesis, characterization, and biological evaluation of 6-Aminoisoquinoline-3-carboxylic acid, drawing upon established methodologies for related compounds and highlighting critical parameters for ensuring experimental consistency.

Section 1: The Foundation of Reproducibility - Synthesis and Characterization

Proposed Synthetic Pathway

A key challenge lies in the introduction of the carboxylic acid group at the C3 position of the 6-aminoisoquinoline core. A potential two-step approach is outlined below. It is imperative to note that this is a proposed pathway and requires experimental validation.

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Carboxylation (Proposed) 6-Bromoisoquinoline 6-Bromoisoquinoline 6-Aminoisoquinoline 6-Aminoisoquinoline 6-Bromoisoquinoline->6-Aminoisoquinoline Ammonolysis (NH3, CuSO4*5H2O, 190°C) [3, 8] 6-Aminoisoquinoline_start 6-Aminoisoquinoline Intermediate 3-Halo-6-aminoisoquinoline (Proposed Intermediate) 6-Aminoisoquinoline_start->Intermediate Halogenation Target_Compound 6-Aminoisoquinoline-3-carboxylic acid Intermediate->Target_Compound Carboxylation (e.g., Grignard reaction with CO2 or organolithium-mediated carboxylation) [30]

Figure 1: Proposed synthetic workflow for 6-Aminoisoquinoline-3-carboxylic acid.

Causality Behind Experimental Choices: The initial synthesis of 6-aminoisoquinoline from 6-bromoisoquinoline via ammonolysis is a well-documented and high-yielding reaction, providing a solid foundation.[7][8] The proposed second step involves a halogenation at the C3 position, which is anticipated to be the most reactive site for electrophilic substitution on the pyridine ring of the isoquinoline, followed by a carboxylation reaction. Carboxylation via a Grignard or organolithium intermediate is a standard and versatile method for introducing a carboxylic acid group onto an aromatic ring.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Aminoisoquinoline (Precursor) [5][7]

  • Reaction Setup: In a sealed autoclave, combine 6-bromoisoquinoline (1.0 eq), 28% aqueous ammonia solution (approx. 10-15 molar equivalents), and copper(II) sulfate pentahydrate (0.1-0.2 eq).

  • Reaction Conditions: Heat the mixture to 190°C with constant stirring for 6 hours.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into a 10% aqueous sodium hydroxide solution. Extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 6-aminoisoquinoline.

Protocol 2: Proposed Synthesis of 6-Aminoisoquinoline-3-carboxylic acid

  • Step A: Halogenation of 6-Aminoisoquinoline (Proposed)

    • Protect the amino group of 6-aminoisoquinoline (e.g., via acetylation) to prevent side reactions.

    • React the protected 6-aminoisoquinoline with a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in a suitable solvent. The reaction conditions (temperature, time) will need to be optimized.

    • Isolate and purify the resulting 3-halo-6-(protected)-aminoisoquinoline.

  • Step B: Carboxylation of 3-Halo-6-(protected)-aminoisoquinoline (Proposed)

    • Form the Grignard reagent by reacting the 3-halo-6-(protected)-aminoisoquinoline with magnesium turnings in an anhydrous ether solvent (e.g., THF).

    • Bubble dry carbon dioxide gas through the Grignard solution at low temperature (e.g., -78°C).

    • Quench the reaction with an acidic aqueous solution.

    • Deprotect the amino group to yield 6-aminoisoquinoline-3-carboxylic acid.

    • Purify the final product by recrystallization or preparative HPLC.

Rigorous Characterization: The Key to Reproducibility

Thorough characterization of the synthesized 6-aminoisoquinoline and the final product, 6-Aminoisoquinoline-3-carboxylic acid, is non-negotiable for ensuring the reproducibility of subsequent biological experiments.

Table 1: Analytical Techniques for Compound Characterization

TechniquePurposeExpected Observations for 6-Aminoisoquinoline[10][11][12]Expected Observations for 6-Aminoisoquinoline-3-carboxylic acid
¹H NMR Structural confirmation and purity assessment.Aromatic protons in the range of 7.0-9.0 ppm, and a broad singlet for the amino protons.Similar aromatic signals with a downfield shift for the proton at C4 due to the adjacent carboxylic acid group. A characteristic broad singlet for the carboxylic acid proton above 10 ppm.
¹³C NMR Confirmation of the carbon skeleton.Characteristic signals for the aromatic carbons.A signal for the carboxylic acid carbon in the range of 165-185 ppm.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Molecular ion peak (M+) at m/z 144.17.[11]Molecular ion peak (M+) at m/z 188.17.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak with a purity of >98%.A single major peak with a purity of >98%.
Infrared (IR) Spectroscopy Identification of functional groups.N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).O-H stretching for the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretching (~1700 cm⁻¹), and N-H stretching.

Section 2: Biological Evaluation - A Focus on PARP Inhibition

PARP Signaling Pathway and Inhibition

DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation and Recruitment DNA_SSB->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_Activation->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor 6-Aminoisoquinoline-3-carboxylic acid (or other PARP inhibitor) PARP_Inhibitor->PARP1_Activation Inhibition

Figure 2: Simplified PARP1 signaling pathway in DNA single-strand break repair and the point of inhibition.
Protocol for In Vitro PARP1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 6-Aminoisoquinoline-3-carboxylic acid against PARP1.[2][7]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histones (as a substrate for PARylation)

    • Biotinylated NAD⁺

    • Streptavidin-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

    • Test compound (6-Aminoisoquinoline-3-carboxylic acid) and positive control (e.g., Olaparib)

  • Procedure:

    • Coat a 96-well plate with histones and incubate overnight.

    • Wash the plate to remove unbound histones.

    • Add a mixture of PARP1 enzyme and activated DNA to each well.

    • Add serial dilutions of the test compound and the positive control to the wells.

    • Initiate the reaction by adding biotinylated NAD⁺ and incubate.

    • Wash the plate to remove unincorporated NAD⁺.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate and add the HRP substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Ensuring Reproducibility in Biological Assays

Table 2: Critical Parameters for Reproducible PARP Inhibition Assays

ParameterImportance for ReproducibilityRecommendations
Compound Purity and Identity Impurities can lead to off-target effects and inaccurate IC₅₀ values.Use a well-characterized compound with >98% purity as determined by HPLC. Confirm identity with NMR and MS.
Enzyme Activity Variability in enzyme activity between batches can significantly alter results.Use a high-quality, commercially available recombinant enzyme with consistent lot-to-lot activity. Perform a standard curve for each new batch.
Assay Conditions Temperature, pH, and incubation times can all affect enzyme kinetics.Strictly control all assay parameters. Use a calibrated incubator and automated liquid handlers for precise timing and dispensing.
Positive and Negative Controls Essential for validating the assay and normalizing the data.Always include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO) as a negative control on every plate.
Data Analysis The method of data analysis can influence the calculated IC₅₀ value.Use a consistent and appropriate curve-fitting model. Report the R² value to indicate the goodness of fit.

Section 3: Comparative Analysis and Alternative Compounds

A crucial aspect of evaluating a new compound is to benchmark its performance against existing alternatives. In the context of PARP inhibition, several aminoisoquinoline-based compounds and clinically approved drugs serve as relevant comparators.

Table 3: Comparison of PARP Inhibitors

CompoundTarget(s)Reported IC₅₀ (PARP1)Key FeaturesReference
Olaparib PARP1/2~5 nMClinically approved PARP inhibitor.[2]
1-oxo-3,4-dihydroisoquinoline-4-carboxamides PARP1/222 nM (lead compound)A novel class of potent PARP inhibitors.[8][14][15]
Thieno[2,3-c]isoquinolin-5(4H)-one PARP10.45 µMA potent isoquinoline-based PARP1 inhibitor.[7]
5-Aminoisoquinoline (5-AIQ) PARP1Active PARP-1 inhibitor (specific IC₅₀ not provided)A structurally related compound with demonstrated PARP-1 inhibitory activity.[13]
6-Aminoisoquinoline-3-carboxylic acid PARP1 (Hypothesized)To be determinedThe subject of this guide.-

Expertise & Experience in Context: The data on related isoquinoline derivatives suggests that the 6-amino-3-carboxy substitution pattern has the potential to yield a potent PARP inhibitor. The carboxamide derivatives, in particular, have shown promising activity, indicating that further derivatization of the carboxylic acid group in our target compound could be a fruitful avenue for optimization.

Conclusion: A Call for Rigor and Transparency

The reproducibility of experimental results is the cornerstone of scientific progress. For a promising molecule like 6-Aminoisoquinoline-3-carboxylic acid, establishing a robust and reproducible synthetic and analytical workflow is the first and most critical step. This guide has provided a proposed synthetic route, detailed characterization methods, and a framework for reproducible biological evaluation, with a focus on its potential as a PARP inhibitor. By adhering to these principles of rigor and transparency, researchers can build a solid foundation of reliable data, accelerating the journey of this and other promising compounds from discovery to potential therapeutic application.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available from: [Link]

  • Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock. British Journal of Pharmacology. Available from: [Link]

  • Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). PubMed. Available from: [Link]

  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. Taylor & Francis Online. Available from: [Link]

  • Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. PubMed. Available from: [Link]

  • Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. Available from: [Link]

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. ResearchGate. Available from: [Link]

  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). ResearchGate. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available from: [Link]

  • The Preparation of 3-Aminoisoquinoline and Related Compounds1. datapdf.com. Available from: [Link]

  • (PDF) Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate. Available from: [Link]

  • New Efficient Synthesis of 3-Carboxylquinolines. SciSpace. Available from: [Link]

  • 6-Aminoisoquinoline. Oakwood Chemical. Available from: [Link]

  • Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. PubMed. Available from: [Link]

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. Google Patents.
  • 6-Aminoisoquinoline. PubChem. Available from: [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Taylor & Francis Online. Available from: [Link]

  • Carboxylation. Journal of New Developments in Chemistry. Available from: [Link]

  • Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. ResearchGate. Available from: [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. ACS Publications. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Aminoisoquinoline-3-carboxylic acid

6-Aminoisoquinoline-3-carboxylic Acid: Comprehensive Safety, Handling, and Operational Guide As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a...

Author: BenchChem Technical Support Team. Date: March 2026

6-Aminoisoquinoline-3-carboxylic Acid: Comprehensive Safety, Handling, and Operational Guide

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 6-Aminoisoquinoline-3-carboxylic acid (CAS: 1337879-46-5) [1] is a highly valuable intermediate in drug discovery, frequently utilized in the synthesis of kinase inhibitors (such as Rho-kinase/ROCK inhibitors) [2] and conformationally constrained peptide mimetics (like Tic derivatives) [3].

However, the very structural features that make it pharmacologically valuable—the nucleophilic amino group and the acidic carboxylic acid moiety—also dictate its hazard profile. This guide provides a field-proven, self-validating operational framework for the safe handling, weighing, and disposal of this compound.

Hazard Causality & Risk Assessment

To implement effective safety measures, we must first understand the causality behind the chemical's hazards. 6-Aminoisoquinoline-3-carboxylic acid typically presents as a fine, lyophilized or crystalline powder.

  • Skin and Eye Irritation (H315, H319): The free amino group (-NH₂) can act as a nucleophile, potentially reacting with epidermal proteins and causing sensitization. Simultaneously, the carboxylic acid (-COOH) moiety can cause localized pH shifts upon contact with the moisture in mucous membranes or sweat, exacerbating irritation.

  • Respiratory Irritation (H335): As a fine powder, the compound has a high propensity for aerosolization. Inhalation of these micro-particles allows the compound to bypass primary physical barriers, depositing directly onto the moist respiratory epithelium where it induces acute irritation.

  • Systemic Toxicity (H302): While not acutely lethal in small doses, unintended ingestion (often via contaminated gloves transferring the compound to other surfaces) poses a risk of systemic toxicity due to its high bioactivity as a kinase-binding scaffold [2].

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The selection is not arbitrary; it is driven directly by the physicochemical properties of the compound.

PPE CategorySpecificationMechanistic Causality
Hand Protection Double-layered Nitrile gloves (Outer layer minimum 0.11mm thickness).The compound's amphiphilic nature (amino acid-like) may allow it to penetrate compromised nitrile over time, especially if accidentally dissolved in carrier solvents like DMSO or Methanol during assay prep.
Eye Protection ANSI Z87.1 compliant safety goggles (not standard safety glasses).Standard glasses leave peripheral gaps. Goggles prevent aerosolized micro-particles from contacting the moist ocular mucosa.
Body Protection Flame-resistant, fully buttoned lab coat with knit cuffs.Knit cuffs prevent the wrists from being exposed when reaching into the fume hood, mitigating the risk of skin sensitization.
Respiratory N95 or P100 particulate respirator (if cleaning a spill outside a fume hood).Filters out aerosolized particles <5 microns, preventing deposition in the lower respiratory tract.

Operational Protocol: Safe Handling & Weighing

This protocol is designed as a self-validating system . Each step includes a verification check to ensure the integrity of the safety measure.

Step 1: Environmental Preparation

  • Action: Conduct all handling inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with the sash lowered to the marked safe operating height.

  • Validation: Verify airflow by taping a small piece of Kimwipe to the bottom of the sash; it should pull steadily inward.

Step 2: Static Mitigation

  • Action: Use an anti-static gun (Zerostat) on the weigh boat and the micro-spatula before opening the chemical vial.

  • Causality: Fine powders of heterocyclic compounds hold static charges easily, causing them to "jump" and aerosolize when approached with a metal spatula.

  • Validation: Bring the spatula near the powder; if the powder repels or clings to the metal before contact, reapply the anti-static gun.

Step 3: Transfer and Weighing

  • Action: Carefully transfer the required mass using a static-free micro-spatula. Cap the source vial immediately after the transfer.

  • Validation: Inspect the outer threads of the vial before capping. If powder is present, wipe it with a Kimwipe moistened with Isopropyl Alcohol (IPA) to prevent external contamination of the vial.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and methodical action is required to prevent aerosolization and cross-contamination.

SpillResponse Start Spill Detected: 6-Aminoisoquinoline-3-carboxylic acid Assess Assess Spill Location Start->Assess Inside Inside Fume Hood Assess->Inside Outside Outside Fume Hood Assess->Outside DonPPE Ensure Full PPE (N95/P100, Double Gloves) Inside->DonPPE Evacuate Evacuate Area & Alert Safety Officer Outside->Evacuate Evacuate->DonPPE Moisten Moisten with Water/IPA (Prevent Dust Aerosolization) DonPPE->Moisten Collect Wipe with Absorbent Paper Moisten->Collect Validate Validate Decontamination (Check with UV Light) Collect->Validate Dispose Place in Hazardous Solid Waste Validate->Dispose

Caption: Decision tree and procedural workflow for 6-Aminoisoquinoline-3-carboxylic acid spill response.

Decontamination Methodology:

  • Do NOT dry sweep. Dry sweeping will immediately aerosolize the compound.

  • Gently mist the spill area with a 70% Isopropyl Alcohol (IPA) / 30% Water solution. The water neutralizes the acidic moiety, while the IPA ensures the hydrophobic aromatic rings are solvated enough to cling to the absorbent material.

  • Wipe the area systematically from the outside edge moving inward to prevent spreading.

  • Self-Validation Step (UV Check): Isoquinoline derivatives are highly fluorescent under ultraviolet light. After cleaning, shine a handheld 365 nm UV lamp over the spill area. If residual blue/green fluorescence is observed, repeat the IPA wipe until the area is dark.

Disposal & Waste Management Plan

Proper disposal must account for both the solid powder and any solutions generated during assays.

  • Solid Waste: Contaminated weigh boats, spatulas, Kimwipes, and outer gloves must be placed in a sealed, puncture-resistant hazardous waste bag. Label clearly as "Hazardous Solid Waste: Contains Heterocyclic Amines / Isoquinoline Derivatives."

  • Aqueous Waste: If the compound was dissolved in aqueous buffers, do not pour it down the drain. The compound's bioactivity makes it a potential environmental hazard. Collect in a designated aqueous waste carboy, maintaining the pH between 6 and 8 to prevent unexpected precipitation.

  • Organic Waste: Solutions containing DMSO, Methanol, or Acetonitrile must be disposed of in standard halogen-free organic waste containers. Ensure the container is tightly capped to prevent the evaporation of the carrier solvent, which could leave a concentrated, hazardous residue behind.

References

  • Google Patents. "WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Kotha, S., et al. "Synthetic approaches to tetrahydroisoquinoline-3-carboxylic acid derivatives." Journal of the Indian Institute of Science, 2001. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.